1-(5-bromofuran-2-carbonyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-bromofuran-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADOQGQGJDYASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585498 | |
| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66204-30-6 | |
| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(5-bromofuran-2-carbonyl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(5-bromofuran-2-carbonyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The document details the chemical reactions, experimental protocols, and expected analytical data for this compound.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through an amide coupling reaction. This involves the activation of the carboxylic acid group of 5-bromofuran-2-carboxylic acid, followed by nucleophilic attack from one of the secondary amines of piperazine. To avoid the formation of the di-substituted by-product, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative. A common and efficient method for this transformation is the use of peptide coupling agents.
A well-established method for similar amide bond formations involves the use of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), or the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) with DMAP.[1][2] These reagents facilitate the formation of a highly reactive acyl intermediate, which is then readily attacked by the amine.
Experimental Protocol
This section details a reliable experimental protocol for the synthesis of this compound, adapted from established procedures for similar furan carboxamides.[1][2]
Materials:
-
5-bromofuran-2-carboxylic acid
-
Piperazine (or mono-Boc-piperazine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[1] Stir the resulting mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid mixture, add a solution of piperazine (2.0 eq to favor mono-acylation) in anhydrous DCM. The reaction mixture is then stirred at room temperature overnight.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 5:1).
-
Work-up: Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective to isolate the pure this compound.
Quantitative Data Summary
| Parameter | Expected Value/Characteristics |
| Yield | 70-90% |
| Appearance | White to off-white solid |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR | Signals corresponding to furan protons (two doublets), and piperazine protons (two multiplets). |
| ¹³C NMR | Signals for the carbonyl carbon, furan carbons, and piperazine carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (if piperazine is not fully substituted), C=O (amide) stretching, and C-Br stretching. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₉H₁₁BrN₂O₂. |
Table 1: Expected Analytical Data for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.
References
An In-depth Technical Guide to the Chemical Properties of 1-(5-bromofuran-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 1-(5-bromofuran-2-carbonyl)piperazine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for research and development purposes.
Chemical Identity and Properties
This compound is a derivative of piperazine, a versatile scaffold in medicinal chemistry known for its presence in a wide array of bioactive molecules.[1][2] The incorporation of the 5-bromofuran-2-carbonyl moiety introduces specific electronic and steric features that can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 6-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine[3] | N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[4][5][6][7] | Piperazine[8] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | C₁₉H₁₉BrN₆O₂ | C₁₁H₉BrN₃O₃ | C₄H₁₀N₂ |
| Molecular Weight | ~275.10 g/mol | 443.30 g/mol | 310.11 g/mol | 86.14 g/mol |
| Appearance | Likely a solid | Not specified | White solid[4][7] | Deliquescent solid[8] |
| Melting Point | Not determined | Not specified | 203 °C[4] | 106 °C (anhydrous), 44 °C (hexahydrate)[8] |
| Boiling Point | Not determined | Not specified | Not specified | 146 °C (anhydrous), 125-130 °C (hexahydrate)[8] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DCM. Water solubility is likely low. | Not specified | Soluble in DMSO[4][5][6][7] | Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[8] |
Spectroscopic Data (Inferred)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Reference Data from N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide[4][5][6][7] |
| ¹H NMR | Signals corresponding to the furan ring protons (likely two doublets), and signals for the piperazine ring protons. The chemical shifts of the piperazine protons will be influenced by the amide bond and may show conformational isomers at room temperature.[9] | Furanyl protons: δ 6.84 (1H, d, J=3.6 Hz), 7.32 (1H, d, J=3.6 Hz) |
| ¹³C NMR | Carbonyl carbon signal, signals for the furan ring carbons (including the carbon bearing the bromine), and signals for the piperazine ring carbons. | Carbonyl carbon: δ 156.71 ppm. Furan carbons: δ 114.69, 117.87, 126.21, 148.41 ppm. |
| FTIR (cm⁻¹) | A strong absorption band for the amide carbonyl (C=O) stretching, likely in the range of 1630-1680 cm⁻¹. | Amide C=O: 1682 cm⁻¹ |
| Mass Spectrometry (MS) | The exact mass can be calculated from the molecular formula. The fragmentation pattern would likely show a characteristic loss of the piperazine ring or the bromofuran moiety.[10][11] | HRESIMS m/z (pos): 309.9885 [M+H]⁺ (for C₁₁H₉BrN₃O₃)[4] |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound would involve the coupling of 5-bromofuran-2-carboxylic acid with piperazine. This is a standard amide bond formation reaction.
Proposed Synthesis Protocol
This protocol is adapted from the synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide.[4][7]
Materials:
-
5-bromofuran-2-carboxylic acid
-
Piperazine
-
2-methyl-6-nitrobenzoic anhydride (MNBA) or another suitable coupling agent (e.g., DCC, EDC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromofuran-2-carboxylic acid (1.0 eq) and a coupling agent such as MNBA (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for approximately 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve piperazine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the piperazine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Activity and Potential Applications
Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2][12][13][14] The furan nucleus is also a common motif in pharmacologically active compounds.[7] The combination of these two moieties in this compound suggests its potential as a lead compound in drug discovery.
Derivatives containing the 1-(furan-2-carbonyl)piperazine core have been investigated as inhibitors of various enzymes and receptors. For instance, related structures have been designed as CDK2 inhibitors for cancer therapy.[15] The specific biological targets of this compound would require experimental screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be followed. Based on the SDS of related compounds, the following should be considered:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Handle in a well-ventilated area or a fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
-
Toxicity: The toxicological properties have not been fully investigated.[19] Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.[18]
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthesis and a general workflow for investigating the biological activity of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for biological evaluation of the target compound.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a2bchem.com [a2bchem.com]
- 4. preprints.org [preprints.org]
- 5. N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. angenechemical.com [angenechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(5-bromofuran-2-carbonyl)piperazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, it is recognized as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it forms a core component of compounds such as 6-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine, which is assigned the CAS number 1021221-54-4[1].
Physicochemical Properties and Structure
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | Calculated |
| Molecular Weight | 260.10 g/mol | Calculated |
| IUPAC Name | (5-bromofuran-2-yl)(piperazin-1-yl)methanone | |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(O2)Br |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through an amide coupling reaction between a derivative of 5-bromofuran-2-carboxylic acid and piperazine. Amide bond formation is a cornerstone of pharmaceutical synthesis, with various established methods available[2][3].
General Experimental Protocol: Amide Coupling
This protocol is a standard procedure for the synthesis of piperazine amides and can be adapted for the specific synthesis of the title compound[4].
Materials:
-
5-bromofuran-2-carboxylic acid
-
Piperazine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromofuran-2-carboxylic acid (1.1 equivalents) in dichloromethane (DCM), add EDC.HCl (1.1 equivalents) and DMAP (0.2 equivalents).
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the carboxylic acid.
-
Add piperazine (1 equivalent) to the mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Upon completion (monitored by TLC), quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Below is a visual representation of the general synthesis workflow.
Biological Activity and Therapeutic Potential of Derivatives
The piperazine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities[5][6]. Derivatives of piperazine have been developed as anticancer, antimicrobial, and anti-inflammatory agents[7][8][9]. The furan moiety is also a key component in many pharmaceuticals. The combination of these two pharmacophores in this compound makes it a promising starting point for the development of novel therapeutic agents.
The table below summarizes the potential biological activities of derivatives that can be synthesized from this core structure.
| Biological Activity | Target/Mechanism of Action | Example Derivative Class | References |
| Anticancer | Inhibition of cell cycle (e.g., CDK inhibitors), induction of apoptosis, anti-proliferative effects. | Benzofuran-piperazine hybrids | [8][9][10] |
| Anti-inflammatory | Inhibition of inflammatory mediators like nitric oxide (NO). | Benzofuran-piperazine hybrids | [7] |
| Antimicrobial | Disruption of bacterial cell wall synthesis (e.g., MurB inhibitors), inhibition of biofilm formation. | Bis(pyrazole-benzofuran) hybrids with piperazine linker | [5] |
| Anthelmintic | Paralysis of parasites by acting on GABA receptors. | General piperazine derivatives | [11] |
Role in Drug Discovery and Development
The this compound scaffold serves as a versatile building block in drug discovery. The bromine atom on the furan ring provides a site for further chemical modification through cross-coupling reactions, while the secondary amine of the piperazine ring allows for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
The following diagram illustrates the logical workflow of utilizing this scaffold in a drug discovery program.
References
- 1. a2bchem.com [a2bchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
A Technical Guide to (5-bromofuran-2-yl)(piperazin-1-yl)methanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity (5-bromofuran-2-yl)(piperazin-1-yl)methanone, a molecule integrating the pharmacologically significant 5-bromofuran and piperazine moieties. While specific experimental data on this compound is limited in publicly available literature, this document consolidates its known properties, proposes a detailed synthetic protocol based on established chemical reactions, and explores its potential therapeutic applications by examining the well-documented biological activities of related chemical structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising compound.
Introduction
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with the strategic combination of bioactive scaffolds being a common and effective approach. The molecule (5-bromofuran-2-yl)(piperazin-1-yl)methanone is a prime example of such a strategy, incorporating two key heterocyclic structures: a furan ring and a piperazine ring. Furan carboxamides are recognized for a wide array of pharmacological activities, including antitumor, antifungal, antimicrobial, and antidiabetic properties. The piperazine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to improve pharmacokinetic properties and engage with various biological targets. Piperazine derivatives have demonstrated significant central nervous system activity, finding applications as antipsychotic, antidepressant, and anxiolytic agents. Furthermore, modifications of the piperazine core have led to the development of potent agents for treating a range of diseases, including cancer and inflammatory conditions. The convergence of these two pharmacophores in a single molecule suggests a high potential for novel biological activity, making (5-bromofuran-2-yl)(piperazin-1-yl)methanone a person of interest for further pharmacological evaluation.
Chemical Identity and Structure
The formal chemical identity of the compound of interest is established through its IUPAC name and its fundamental structural and molecular properties.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (5-bromofuran-2-yl)(piperazin-1-yl)methanone .
Chemical Structure
The two-dimensional structure of (5-bromofuran-2-yl)(piperazin-1-yl)methanone is depicted below, illustrating the connectivity of the 5-bromofuran moiety to the piperazine ring via a carbonyl group.
Structure of (5-bromofuran-2-yl)(piperazin-1-yl)methanone
A 2D representation of (5-bromofuran-2-yl)(piperazin-1-yl)methanone.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 259.10 g/mol | |
| IUPAC Name | (5-bromofuran-2-yl)(piperazin-1-yl)methanone | [2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| LogP (calculated) | Data not available | - |
| pKa | Data not available | - |
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of (5-bromofuran-2-yl)(piperazin-1-yl)methanone is through the acylation of piperazine with 5-bromofuran-2-carbonyl chloride. This is a standard and widely used method for forming amide bonds.
Materials and Reagents
-
Piperazine
-
5-bromofuran-2-carbonyl chloride[3]
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Experimental Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir at room temperature.
-
Acylation: In a separate flask, dissolve 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirring piperazine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (5-bromofuran-2-yl)(piperazin-1-yl)methanone.
Synthesis Workflow Diagram
The logical flow of the proposed synthesis is illustrated in the following diagram.
A schematic of the proposed synthesis workflow for the target compound.
Potential Biological Activities and Therapeutic Applications
While direct biological data for (5-bromofuran-2-yl)(piperazin-1-yl)methanone is not currently published, the extensive research on its constituent moieties provides a strong basis for predicting its potential therapeutic applications.
-
Anticancer Activity: Piperazine derivatives are integral to a number of anticancer agents.[4][5] The piperazine ring can confer favorable pharmacokinetic properties and provide a scaffold for interaction with various cancer-related targets. Furan-containing compounds have also demonstrated cytotoxic effects against various cancer cell lines. The combination of these two moieties in the target molecule could lead to novel anticancer agents with improved efficacy and selectivity.
-
Anti-inflammatory and Analgesic Effects: Certain piperazine derivatives are known to interact with receptors involved in inflammation and pain signaling. The furan nucleus is also present in compounds with anti-inflammatory properties. Therefore, (5-bromofuran-2-yl)(piperazin-1-yl)methanone could be a candidate for development as a novel anti-inflammatory or analgesic drug.
-
Central Nervous System (CNS) Activity: The piperazine scaffold is a well-established pharmacophore for CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[6] The specific substitution on the piperazine nitrogen atoms significantly influences the pharmacological profile. The 5-bromofuran-2-carbonyl group represents a novel substitution that could modulate the activity of the piperazine core on CNS targets.
-
Antimicrobial and Antiviral Potential: Both furan and piperazine derivatives have been reported to possess antimicrobial and antiviral activities.[7] The synergistic effect of these two rings could result in a compound with potent activity against a range of pathogens.
Conclusion and Future Directions
(5-bromofuran-2-yl)(piperazin-1-yl)methanone is a synthetically accessible compound with significant potential for a range of therapeutic applications, owing to the well-documented biological activities of its furan and piperazine components. This technical guide provides the foundational information necessary for its synthesis and characterization.
Future research should focus on the following areas:
-
Synthesis and Characterization: The proposed synthesis protocol should be executed to produce the compound, followed by full characterization using modern analytical techniques (NMR, MS, IR, etc.) to confirm its structure and purity.
-
In Vitro Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro assays to evaluate its potential anticancer, anti-inflammatory, antimicrobial, and CNS activities.
-
Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, a series of analogs should be synthesized to establish a clear structure-activity relationship, which will guide the optimization of the lead compound.
-
In Vivo Efficacy and Safety Studies: Promising candidates from the SAR studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
The exploration of (5-bromofuran-2-yl)(piperazin-1-yl)methanone and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.
References
- 1. (5-Bromofuran-2-yl)(2-methylpiperazin-1-yl)methanone hydrochloride | 1597512-04-3 [chemicalbook.com]
- 2. (5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone | Benchchem [benchchem.com]
- 3. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]
- 4. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Compound (5-bromofuran-2-yl){4-[(3-fluorophenyl)methyl]piperazin-1-yl}methanone -... [chemdiv.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Characterization of 1-(5-bromofuran-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines expected physicochemical properties, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance based on the characteristics of its constituent moieties—a brominated furan ring and a piperazine core. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and data available for its hydrochloride salt. The compound is typically available as a hydrochloride salt, which is a powder at room temperature.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source/Justification |
| IUPAC Name | (5-bromofuran-2-yl)(piperazin-1-yl)methanone hydrochloride | |
| CAS Number | 446290-81-9 | |
| Molecular Formula | C₉H₁₁BrN₂O₂ · HCl | Calculated |
| Molecular Weight | 295.56 g/mol | |
| Physical Form | Powder | |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | Inferred |
| Solubility | Not available. The hydrochloride salt is expected to have some solubility in water and polar organic solvents. | Inferred |
| Purity | Typically available at ≥95% purity from commercial suppliers. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in published literature. However, standard synthetic and analytical methodologies for similar piperazine derivatives can be adapted.
Proposed Synthesis
A plausible synthetic route involves the amide coupling of 5-bromofuran-2-carboxylic acid with piperazine. To ensure mono-acylation, a protecting group strategy for one of the piperazine nitrogens (e.g., Boc protection) would be optimal, followed by deprotection. A more direct approach, though potentially leading to di-acylated byproducts, would involve reacting 5-bromofuran-2-carbonyl chloride with an excess of piperazine.
Protocol: Amide Coupling of 5-bromofuran-2-carbonyl chloride with Piperazine
-
Preparation of 5-bromofuran-2-carbonyl chloride: 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion, and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Amide Formation: The resulting 5-bromofuran-2-carbonyl chloride is dissolved in an inert solvent like DCM. To this solution, a solution of excess piperazine (to favor mono-acylation) in DCM is added dropwise at 0 °C. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same solvent is added. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.
Analytical Characterization
The synthesized compound should be characterized using a suite of analytical techniques to confirm its identity, purity, and structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and piperazine protons. The two furan protons will appear as doublets in the aromatic region. The piperazine protons will likely appear as two multiplets (or broad singlets) corresponding to the protons on the carbons adjacent to the two different nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the piperazine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan-H | ~6.5 - 7.5 (2H, d) | ~110 - 150 (4C) |
| Piperazine-H | ~2.8 - 4.0 (8H, m) | ~40 - 50 (4C) |
| Carbonyl-C | - | ~160 - 170 (1C) |
| Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions. |
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information. The spectrum is expected to show the molecular ion peak [M+H]⁺ and characteristic fragments corresponding to the loss of the piperazine or bromofuran moieties.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:
-
C=O stretch (amide): A strong absorption band around 1630-1680 cm⁻¹.
-
C-N stretch: Around 1200-1350 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
-
N-H stretch (secondary amine in piperazine): A weak to medium band around 3300-3500 cm⁻¹.
2.2.4. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a common starting point for method development. Detection can be achieved using a UV detector, monitoring at a wavelength where the furan ring absorbs (e.g., around 254 nm).
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the structural motifs present suggest potential areas of pharmacological interest. Piperazine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antipsychotic, and antimicrobial effects. The furan ring is also a common scaffold in medicinal chemistry.
Potential Areas of Investigation:
-
Anticancer Activity: Many piperazine derivatives have been investigated as anticancer agents. The mechanism of action could involve inhibition of various kinases or other enzymes crucial for cancer cell proliferation.
-
Central Nervous System (CNS) Activity: The piperazine moiety is a key component of many CNS-active drugs, including antipsychotics and antidepressants. This is often due to their ability to interact with various neurotransmitter receptors.
-
Antimicrobial Activity: Furan and piperazine derivatives have independently shown antimicrobial properties.
Proposed Experimental Workflow for Biological Evaluation:
Conclusion
This compound is a compound with potential for further investigation in drug discovery and development. This technical guide provides a framework for its synthesis, characterization, and initial biological evaluation. The lack of specific experimental data in the current literature highlights an opportunity for new research to fully elucidate the properties and potential applications of this molecule. The protocols and expected data presented herein are based on established chemical principles and data from structurally related compounds and should be adapted and validated in a laboratory setting.
1-(5-bromofuran-2-carbonyl)piperazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the chemical properties and a putative synthetic route for 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many pharmaceuticals, and its combination with a substituted furan ring presents a unique structure for further chemical exploration.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.1 g/mol |
Synthetic Protocol
Proposed Synthesis: Amide Coupling of 5-bromofuran-2-carboxylic acid and Piperazine
This protocol is based on the general principles of amide bond formation, similar to the synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide where 5-bromofuran-2-carboxylic acid is coupled with an amine (isoniazid)[1][2]. To favor monosubstitution, an excess of piperazine is typically used.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Piperazine (an excess, e.g., 4-5 equivalents)
-
A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)
-
Reagents for purification (e.g., silica gel for column chromatography, appropriate eluents)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromofuran-2-carboxylic acid (1 equivalent), the coupling agent (e.g., HATU, 1.1 equivalents), and the non-nucleophilic base (e.g., DIPEA, 2 equivalents) in the anhydrous solvent. Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve piperazine (4-5 equivalents) in the anhydrous solvent. Slowly add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess piperazine, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical progression from starting materials to the final, characterized product.
Caption: Synthetic and analytical workflow for this compound.
References
Determining the Solubility of 1-(5-bromofuran-2-carbonyl)piperazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 1-(5-bromofuran-2-carbonyl)piperazine, a heterocyclic compound with potential applications in drug discovery. Due to the limited availability of public domain solubility data for this specific molecule, this document serves as a practical "how-to" guide, equipping researchers with the necessary experimental protocols to generate reliable solubility profiles. The guide details both kinetic and thermodynamic solubility determination methods, including the widely used shake-flask and nephelometric techniques. Furthermore, it presents a logical workflow for solubility assessment and a hypothetical signaling pathway to illustrate the potential pharmacological context of piperazine-containing compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that profoundly influences a drug's journey through the body. Poor aqueous solubility can lead to low absorption and erratic bioavailability, diminishing the therapeutic potential of a promising compound. In the realm of organic solvents, solubility data is crucial for various stages of drug development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.
This compound is a molecule of interest due to its structural motifs; the piperazine ring is a common scaffold in many approved drugs, known to improve pharmacokinetic properties, while the bromofuran moiety can be a key pharmacophore. Understanding its solubility in a range of organic solvents is therefore a prerequisite for its advancement as a potential drug candidate.
General Solubility Profile of Constituent Moieties
-
Piperazine: As a diamine, piperazine is a basic compound. It is known to be highly soluble in water and also shows good solubility in alcohols like ethanol and methanol.[1][2][3][4] Its solubility in less polar organic solvents is generally lower.
-
Furan Derivatives: The solubility of furan-containing molecules is highly dependent on the nature of their substituents. The carbonyl group in furan-2-carbonyl derivatives introduces polarity, potentially enhancing solubility in polar organic solvents.[5] However, the presence of a bromine atom can increase lipophilicity, which might favor solubility in less polar environments. The interplay of these features makes experimental determination of solubility essential.
Experimental Protocols for Solubility Determination
The choice of method for solubility determination often depends on the stage of drug discovery and the amount of compound available. Early-stage screening may utilize high-throughput kinetic solubility assays, while later-stage development often requires more precise thermodynamic solubility data.
Kinetic Solubility Determination via Nephelometry
Kinetic solubility is a measure of how much of a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), remains in solution when diluted into an aqueous or organic medium. It is a rapid method, well-suited for high-throughput screening.[6][7][8]
Objective: To rapidly assess the apparent solubility of this compound in a chosen organic solvent.
Principle: This method relies on light scattering. When a compound precipitates out of solution, the resulting suspended particles scatter a light beam. A nephelometer measures this scattered light, providing an indication of the extent of precipitation.[9]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the DMSO stock solution with the selected organic solvent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to the solvent blank.
Table 1: Key Parameters for Kinetic Solubility Determination by Nephelometry
| Parameter | Recommended Value/Condition |
| Stock Solvent | 100% DMSO |
| Stock Concentration | 10-20 mM |
| Test Solvents | Ethanol, Methanol, Acetonitrile, etc. |
| Incubation Time | 1 - 2 hours |
| Incubation Temperature | 25 °C or 37 °C |
| Detection Method | Laser Nephelometry |
Thermodynamic Solubility Determination via the Shake-Flask Method
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is considered the "gold standard" for its determination.[10][11]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest. Ensure that undissolved solid remains visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., using a shaker bath) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration can be used to ensure a clear solution.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Table 2: Key Parameters for Thermodynamic Solubility Determination by the Shake-Flask Method
| Parameter | Recommended Value/Condition |
| Compound State | Solid (crystalline or amorphous) |
| Solvent Volume | 1-5 mL |
| Agitation Method | Orbital shaker or rotator |
| Equilibration Time | 24 - 72 hours |
| Equilibration Temperature | 25 °C (or other physiologically relevant temperatures) |
| Phase Separation | Centrifugation (e.g., 14,000 rpm for 15 min) or filtration |
| Quantification Method | HPLC-UV, LC-MS |
Visualizing Experimental and Logical Workflows
To effectively plan and execute solubility studies, a clear understanding of the experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical progression of a comprehensive solubility assessment and a hypothetical signaling pathway where a similar compound might be active.
Caption: A logical workflow for determining the solubility of a compound.
Caption: A hypothetical GPCR signaling pathway.
Conclusion
While direct solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, this guide provides the necessary framework for researchers to independently and accurately determine this crucial parameter. By employing the detailed kinetic and thermodynamic protocols outlined herein, scientists in drug discovery and development can generate the reliable data needed to inform decisions regarding formulation, purification, and further preclinical testing. The provided workflows and diagrams offer a structured approach to solubility assessment and contextualize the potential pharmacological relevance of this class of compounds. The systematic determination of solubility is an indispensable step in unlocking the full therapeutic potential of novel chemical entities like this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine compounds [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ingentaconnect.com [ingentaconnect.com]
Spectroscopic and Synthetic Overview of 1-(5-bromofuran-2-carbonyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide will, therefore, provide a representative synthetic protocol and analogous spectroscopic data from closely related compounds to serve as a practical reference for researchers working with this and similar molecules.
Representative Experimental Protocols
The synthesis of 1-(5-bromofuran-2-carbonyl)piperazine would typically involve the acylation of piperazine with a derivative of 5-bromofuran-2-carboxylic acid. Below is a generalized protocol based on standard amide coupling reactions.
General Synthesis of Acylpiperazines
A common method for the synthesis of acylpiperazines is the reaction of an acid chloride with piperazine.
-
Step 1: Preparation of 5-bromofuran-2-carbonyl chloride. 5-bromofuran-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Acylation of Piperazine. The freshly prepared 5-bromofuran-2-carbonyl chloride, dissolved in an inert aprotic solvent (e.g., DCM, THF), is added dropwise to a cooled (typically 0 °C) solution of an excess of piperazine in the same solvent. The excess piperazine acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred for several hours, allowing it to warm to room temperature.
-
Step 3: Work-up and Purification. The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data Presentation
As specific data for this compound is not available, the following tables provide representative spectroscopic data for the structurally related compound, N-benzoylpiperazine . This data can serve as a reference for identifying the key structural motifs.
Table 1: Representative ¹H NMR Data for N-Benzoylpiperazine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | m | 5H | Aromatic protons (Ph-H) |
| ~3.8 | t | 2H | Piperazine protons (-C(O)NCH₂-) |
| ~3.5 | t | 2H | Piperazine protons (-C(O)NCH₂-) |
| ~2.9 | t | 4H | Piperazine protons (-NHCH₂-) |
| ~1.9 | s | 1H | Piperazine proton (-NH) |
Table 2: Representative ¹³C NMR Data for N-Benzoylpiperazine
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~135 | Aromatic carbon (ipso-C) |
| ~130 | Aromatic carbon (CH) |
| ~128 | Aromatic carbon (CH) |
| ~127 | Aromatic carbon (CH) |
| ~48 | Piperazine carbon (-C(O)NCH₂) |
| ~45 | Piperazine carbon (-NHCH₂) |
Table 3: Representative IR and MS Data for Acylpiperazines
| Spectroscopic Technique | Key Features |
| IR (Infrared Spectroscopy) | ~3300 cm⁻¹: N-H stretch (secondary amine)~2950-2800 cm⁻¹: C-H stretches (aliphatic)~1630 cm⁻¹: C=O stretch (amide)~1450 cm⁻¹: C-N stretch |
| MS (Mass Spectrometry) | Molecular Ion Peak (M⁺): Corresponding to the molecular weight of the compound.Key Fragmentation Patterns: Often show fragments corresponding to the acyl group and the piperazine ring. |
Logical Flow of Spectroscopic Analysis
The characterization of a newly synthesized compound like this compound follows a logical progression of spectroscopic techniques to confirm its structure.
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
While specific, published spectroscopic data for this compound remains elusive, this guide provides researchers with a strong foundational understanding of its likely synthesis and expected spectroscopic characteristics based on analogous compounds. The provided general protocol and representative data for a similar acylpiperazine offer a valuable starting point for the synthesis, purification, and characterization of this and related molecules. It is recommended that researchers synthesizing this compound for the first time perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) to unequivocally confirm its identity.
commercial availability of 1-(5-bromofuran-2-carbonyl)piperazine for research
1-(5-Bromofuran-2-carbonyl)piperazine: A Technical Guide for Researchers
This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its commercial availability, a representative synthetic protocol, and the biological context for its use, tailored for researchers, scientists, and professionals in drug development. The presence of both the piperazine and bromofuran moieties suggests its potential as a versatile scaffold in the design of novel therapeutic agents.[1][2][3]
Introduction to the Piperazine and Furan Scaffolds
The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[1] Its unique characteristics, including solubility, basicity, and conformational rigidity, make it a valuable tool for improving oral bioavailability and target affinity.[2] Piperazine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4]
Similarly, the furan ring is a key component in many biologically active molecules. Furan carboxamides, in particular, have been investigated for antitumor, antifungal, and antimicrobial properties.[5][6] The combination of these two pharmacologically significant heterocycles in this compound makes it a valuable building block for creating novel compounds with potentially enhanced therapeutic profiles.
Commercial Availability
For research purposes, this compound is commercially available, typically as its hydrochloride salt. This form enhances the compound's stability and solubility for experimental use. Researchers can procure it from various chemical suppliers.
Table 1: Commercial Supplier Data for this compound Hydrochloride
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound hydrochloride | 446290-81-9 | Not Specified | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Representative Experimental Protocol: Synthesis
Methodology: Synthesis of this compound
Objective: To synthesize the target compound by reacting 5-bromofuran-2-carbonyl chloride with piperazine. A large excess of piperazine is used to favor mono-acylation and to act as a base to neutralize the HCl byproduct.
Materials:
-
Piperazine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM). Cool the resulting solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude material using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to isolate the desired mono-acylated product.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis and purification of the target compound.
Biological Activity of Related Compounds and Potential Applications
The this compound scaffold is a component of more complex molecules that have been evaluated for various biological activities. This provides a strong rationale for its use in drug discovery programs. The data below is for derivative compounds, highlighting the therapeutic potential of this chemical class.
Anticancer Activity
Benzofuran-piperazine hybrids have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.
Table 2: In Vitro CDK2 Inhibitory Activity of Benzofuran-Piperazine Hybrids [9]
| Compound | Modification on Piperazine Scaffold | CDK2 IC₅₀ (nM) |
| 9h | 3-(Trifluoromethyl)phenyl Thiosemicarbazide Tail | 40.91 |
| 11d | 4-Chlorophenyl Semicarbazide Tail | 41.70 |
| 11e | 4-Methoxyphenyl Semicarbazide Tail | 46.88 |
| 13c | 4-Methoxyphenyl Acylhydrazone Tail | 52.63 |
| Staurosporine (Control) | - | 56.76 |
Table 3: Cytotoxic Activity (IC₅₀ in µM) of Benzofuran-Piperazine Hybrid 9h [9]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Panc-1 | Pancreatic | 0.94 |
| MCF-7 | Breast | 2.92 |
| A549 | Lung | 1.71 |
| Cisplatin (Control) | - | 5.45 - 6.98 |
The data clearly indicates that derivatives built upon a furan-piperazine core can exhibit potent and selective anticancer activity, surpassing that of established agents like cisplatin in certain cell lines.[9]
Antibacterial Activity
Other complex hybrids incorporating the piperazine linker have been investigated as inhibitors of bacterial processes, such as biofilm formation and the MurB enzyme, which is essential for peptidoglycan synthesis in the bacterial cell wall.[10]
Table 4: Antibacterial and MurB Inhibitory Activity of a Bis(pyrazole-benzofuran)-Piperazine Hybrid (Compound 5e) [10]
| Activity Metric | Target | Value |
| MIC | E. coli | 1.2 µM |
| MIC | S. aureus | 1.2 µM |
| Biofilm Inhibition IC₅₀ | S. aureus | 3.0 µM |
| Enzyme Inhibition IC₅₀ | MurB | 3.1 µM |
These findings underscore the versatility of the piperazine linker in designing agents that can target critical bacterial pathways.[10]
Signaling Pathway and Logical Relationships
Given the potent activity of related compounds as CDK2 inhibitors, a primary application for this compound would be as a starting material for novel anticancer agents targeting the cell cycle.
Caption: Role of CDK2 in the cell cycle and the inhibitory action of a potential derivative.
This guide provides foundational information for researchers interested in utilizing this compound. Its commercial availability and the proven biological relevance of its core structure make it a compelling starting point for the development of new chemical entities in oncology, infectious diseases, and beyond.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Moldb [moldb.com]
- 8. 5-Bromo-furan-2-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of Furan-Piperazine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural amalgamation of the furan and piperazine rings has given rise to a versatile class of heterocyclic compounds with significant therapeutic potential. Furan-piperazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research applications of these derivatives, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to facilitate further research and development in this exciting field.
Anticancer Applications: A Multi-Faceted Approach to Combatting Malignancy
Furan-piperazine derivatives have shown remarkable efficacy against various cancer cell lines, often acting through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The synergistic combination of the furan moiety, known for its diverse biological activities, and the piperazine ring, a common pharmacophore that can improve physicochemical properties, has yielded potent anticancer agents.[1]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various furan-piperazine derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below, highlighting the potent and selective nature of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Selectivity Index (SI) | Reference |
| Hybrid 5e | A549 (Lung) | 5.74 | Rhein | 265.59 | ~12 (WI-38/A549) | [1] |
| Hybrid 5e | H460 (Lung) | 4.35 | Cytarabine | 202.57 | ~16 (WI-38/H460) | [1] |
| Compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | - | > normal breast cell line | [2] |
| Compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | - | > normal breast cell line | [2] |
| Benzofuran Piperazine 1.19 | Murine and Human Cancer Cell Lines | - | - | - | Well-tolerated in healthy mice | [3] |
Key Signaling Pathways in Anticancer Activity
Furan-piperazine derivatives exert their anticancer effects by modulating critical cellular signaling pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This is often accompanied by cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Caption: Intrinsic apoptosis and cell cycle arrest pathway induced by furan-piperazine derivatives.
Experimental Protocols
Synthesis of Rhein–Piperazine–Furanone Hybrids:
A general synthetic route involves a multi-step process.[1]
Caption: General synthesis workflow for rhein-piperazine-furanone hybrids.
-
Synthesis of Halofuranones: Mucochloric or mucobromic acid is reacted with an appropriate alcohol via alcohol etherification, with water removed using a Dean-Stark trap.
-
N-alkylation with Piperazine: The synthesized halofuranone is then subjected to an N-alkylation reaction with piperazine to yield the furanone-piperazine intermediate.
-
Synthesis of Rhein Acid Chloride: Rhein or diacerein is chlorinated using oxalyl chloride to produce the corresponding acid chloride.
-
Final Hybrid Synthesis: The rhein acid chloride is immediately combined with the furanone-piperazine intermediate through N-acylation to yield the final rhein–piperazine–furanone hybrids.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., A549, H460) and normal cells (e.g., WI-38) are seeded into 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the furan-piperazine derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Analysis (Flow Cytometry):
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Applications: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of furan-piperazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Compound Type | Target Organism | Activity | Reference |
| 7-piperazinyl-quinolones with 2-(furan-3-yl)ethyl moiety | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | [4] |
| 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl] derivatives | Xanthomonas oryzae | Superior to norfloxacin | [5] |
| Furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases | Plant fungi | Significant in vitro and in vivo fungicidal activity | [7] |
Experimental Protocols
Synthesis of 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety:
The synthesis of these compounds generally involves the attachment of a functionalized 2-(furan-3-yl)ethyl moiety to the piperazine ring of a 7-piperazinyl-quinolone core.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The furan-piperazine derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Central Nervous System (CNS) Applications: Modulating Neurological Pathways
Derivatives incorporating the piperazine moiety are well-known for their CNS activity, and the addition of a furan ring can further modulate their pharmacological properties.[8] Research has explored the potential of furan-piperazine derivatives in treating a range of CNS disorders, including depression, anxiety, and neurodegenerative diseases like Alzheimer's.[9][10][11]
Logical Relationship in CNS Drug Design
The design of CNS-active furan-piperazine derivatives often targets specific neurotransmitter receptors or enzymes involved in neurological signaling.
Caption: Logical approach to designing CNS-active furan-piperazine derivatives.
Experimental Protocols
Forced Swimming Test (Antidepressant Activity):
-
Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment.
-
Drug Administration: The test compounds are administered to the animals at specific doses and time points before the test.
-
Test Procedure: Animals are placed individually in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a set period.
-
Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Molecular Docking (In Silico Study):
-
Target Protein Preparation: The 3D structure of the target protein (e.g., a neurotransmitter receptor or enzyme) is obtained from a protein data bank.
-
Ligand Preparation: The 3D structure of the furan-piperazine derivative is generated and optimized.
-
Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligand to the active site of the target protein.
-
Analysis of Interactions: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the molecular basis of the observed activity.
Conclusion and Future Directions
Furan-piperazine derivatives represent a highly versatile and promising class of compounds with significant potential in various therapeutic areas. The data and protocols presented in this guide underscore the breadth of their biological activities and provide a foundation for future research. Further exploration into structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel therapeutic targets will undoubtedly unlock the full potential of this remarkable scaffold in drug discovery and development. The continued synthesis and evaluation of novel furan-piperazine analogues are crucial for advancing the development of more effective and safer medicines for a range of human diseases.
References
- 1. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Bromofuran Compounds
Bromofuran compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of complex molecules. Their significance is particularly pronounced in the pharmaceutical industry, where the furan moiety is a common motif in many biologically active compounds.[1] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions and nucleophilic substitutions, enabling the construction of intricate molecular architectures essential for drug discovery and development.[1] This technical guide provides a comprehensive overview of the synthetic methodologies for preparing various bromofuran compounds, complete with detailed experimental protocols and comparative data.
Synthesis of Monobromofurans
The regioselective synthesis of monobrominated furans is crucial for their subsequent use in targeted molecular construction. The two primary isomers, 2-bromofuran and 3-bromofuran, are prepared via distinct synthetic routes.
2-Bromofuran
2-Bromofuran is a key intermediate for synthesizing 2-substituted furans, which are structural motifs in various therapeutic agents.[2]
A straightforward and scalable method for the preparation of 2-bromofuran involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF).[3][4] This approach is advantageous as it avoids the need for extractive workup and chromatographic purification.[3][4] Furan reacts vigorously with bromine and chlorine at room temperature, often leading to polyhalogenated products; therefore, milder conditions are necessary to achieve mono-substitution.[5]
Experimental Protocol: A solution of NBS (20 g, 0.112 mol) in DMF (60 mL) is added dropwise to a solution of furan (15.3 g, 0.225 mol) in DMF (40 mL) in a three-necked round-bottom flask over 40–60 minutes.[3] The internal temperature is maintained between 25 and 35°C with constant stirring.[3] The addition of the NBS solution is exothermic.[3] After the addition is complete, the reaction mixture is stirred at ambient temperature for an additional 2–4 hours.[3] Direct steam distillation of the reaction mixture yields 2-bromofuran.[3]
An alternative method utilizes molecular bromine in DMF to afford 2-bromofuran in good yield.[2][6]
Experimental Protocol: Furan is reacted with one molar equivalent of bromine in N,N-dimethylformamide to produce 2-bromofuran.[2][6]
3-Bromofuran
3-Bromofuran is another valuable intermediate, providing access to 3-substituted furan derivatives which are present in a range of pharmaceuticals, including chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.[7][8]
A well-established synthesis of 3-bromofuran involves a Diels-Alder reaction, followed by bromination and a reverse Diels-Alder reaction.[7][8]
Different gold catalysts can induce either selective bromine migration or a hydrogen shift in haloallenyl ketones, leading to the formation of 3-bromofurans or 2-bromofurans, respectively.[9] Specifically, AuCl3-catalyzed transformations can proceed via a 1,2-halogen migration, providing a mild and efficient route to various 3-halofurans.[9]
3-Bromofuran can also be prepared in good yield from 3,4-dibromofuran through an ortho-metalation with butyllithium.[7][8]
Synthesis of Dibromofurans
Dibrominated furans are also important synthetic precursors. The substitution pattern is highly dependent on the reaction conditions and starting materials.
2,5-Dibromofuran
The synthesis of 2,5-dibromofuran can be achieved by reacting furan with two molar equivalents of bromine in DMF.[2][6]
Experimental Protocol: Furan is treated with two molar equivalents of bromine in N,N-dimethylformamide to yield 2,5-dibromofuran.[2][6]
2,3-Dibromofuran
The preparation of 2,3-dibromofuran can be accomplished by the bromination of an alkyl furoate, followed by saponification and decarboxylation.[10]
Experimental Protocol: An alkyl ester of furoic acid is brominated using an excess of bromine in a chlorinated organic solvent.[10] The resulting brominated ester is then saponified, and the subsequent brominated acid is decarboxylated to yield 2,3-dibromofuran.[10]
3,4-Dibromofuran
3,4-Dibromofuran serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[11] An efficient multigram synthesis of 3,4-dibromofuran-2(5H)-one, a precursor to 3,4-dibromofuran, involves the sodium borohydride reduction of mucobromic acid.[12]
Synthesis of Brominated Furan Derivatives
The bromination of substituted furans, such as furfural and furoic acid, provides access to a wider range of functionalized building blocks.
5-Bromo-2-furfural
5-Bromo-2-furfural is a key intermediate for the preparation of biologically active compounds, pharmaceuticals, and agrochemicals.[13][14] A highly selective and environmentally benign method for its synthesis is the bromination of 2-furfural using 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) under solvent-free conditions.[13][14]
Experimental Protocol: 2-Furfural is reacted with [bmim]Br3 at 40°C for 3 hours under solvent-free conditions to afford 5-bromo-2-furfural in high yield.[13] The ionic liquid, [Bmim]Br, can be recovered and reused.[13]
3-Bromofuran-2-carboxylic acid
Experimental Protocol: To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL), a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added dropwise at room temperature.[15] The mixture is stirred overnight.[15] The reaction is acidified with 1 M hydrochloric acid (300 mL) and extracted with ethyl acetate.[15] The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the product.[15]
Summary of Synthetic Methods
| Compound | Starting Material | Reagents | Solvent | Yield | Reference(s) |
| 2-Bromofuran | Furan | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 65-75% | [3] |
| 2-Bromofuran | Furan | Bromine (1 eq.) | Dimethylformamide (DMF) | 70% | [2][6] |
| 2,5-Dibromofuran | Furan | Bromine (2 eq.) | Dimethylformamide (DMF) | 48% | [2][6] |
| 5-Bromo-2-furfural | 2-Furfural | [bmim]Br3 | Solvent-free | 88.1% | [13] |
| 3-Bromofuran-2-carboxylic acid | 3-Bromofuran-2-carbaldehyde | Sodium chlorite, Sodium dihydrogen phosphate | tert-Butanol, Water | - | [15] |
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations for the preparation of bromofuran compounds.
Caption: Synthesis of 2-Bromofuran from Furan using NBS.
Caption: Synthesis of 5-Bromo-2-furfural.
Applications in Drug Development
Bromofurans are valuable starting materials for 3-substituted furans, a structural motif found in a wide range of pharmaceuticals.[7] For instance, 3-bromofuran has been utilized in the total synthesis of (+)-Cacospongionolide B, a sesterterpene with anti-inflammatory properties.[7][8] It has also been employed in the synthesis of Rosefuran, a component of the rose scent and an insect sex attractant.[7] Furthermore, the synthesis of the bioactive alkaloid (−)-neothiobinupharidine and the hallucinogenic compound Salvinorin A have both utilized 3-bromofuran as a key reactant.[8] The reactivity of the C-Br bond allows for the introduction of various functional groups through cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing the carbon skeletons of complex drug molecules.[1]
Conclusion
The synthesis of bromofuran compounds is a well-established field with a variety of methods available for the preparation of different isomers and derivatives. The choice of synthetic route depends on the desired substitution pattern and the available starting materials. The methodologies outlined in this guide, from direct bromination to more complex multi-step sequences, provide researchers and drug development professionals with a robust toolkit for accessing these valuable synthetic intermediates. The continued development of more efficient, selective, and environmentally friendly methods for the synthesis of bromofurans will undoubtedly facilitate the discovery and production of new and improved pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 8. 3-Bromofuran - Wikiwand [wikiwand.com]
- 9. Furan synthesis [organic-chemistry.org]
- 10. US3714197A - Process for the preparation of 2,3-dibromfuran - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions_Chemicalbook [chemicalbook.com]
- 15. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of In Vitro Anticancer Activity of Furan-Piperazine Derivatives
Disclaimer: No specific experimental data was found for the in vitro anticancer activity of 1-(5-bromofuran-2-carbonyl)piperazine in the conducted literature search. The following application notes and protocols are based on methodologies reported for structurally related benzofuran-piperazine and other furan-piperazine derivatives and are intended to serve as a comprehensive guide for researchers investigating the anticancer potential of this class of compounds.
Quantitative Data Summary
The cytotoxic potential of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various benzofuran-piperazine derivatives against a panel of human cancer cell lines, providing a comparative context for the potential potency of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 9h | Panc-1 (Pancreatic) | 0.94 | Cisplatin | 6.98 |
| MCF-7 (Breast) | 2.92 | Cisplatin | 5.45 | |
| A-549 (Lung) | 1.71 | Cisplatin | 6.72 | |
| Compound 13b | Panc-1 (Pancreatic) | 1.04 | Cisplatin | 6.98 |
| MCF-7 (Breast) | 2.98 | Cisplatin | 5.45 | |
| A-549 (Lung) | 1.71 | Cisplatin | 6.72 | |
| Compound 8c | A549 (Lung) | 0.12 | - | - |
| Compound 8d | A549 (Lung) | 0.43 | - | - |
| PCC | SNU-475 (Liver) | 6.98 ± 0.11 | - | - |
| SNU-423 (Liver) | 7.76 ± 0.45 | - | - |
Data is compiled from studies on various benzofuran-piperazine derivatives.[1][2][3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the experimental investigation of this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, Panc-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Materials:
-
Human cancer cell lines
-
Test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating a novel anticancer compound and a simplified representation of apoptosis signaling pathways often affected by such compounds.
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening of Furan-Piperazine Derivatives Against Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The furan-piperazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Various derivatives incorporating this core have been investigated for their potential as anticancer agents. While specific data on 1-(5-bromofuran-2-carbonyl)piperazine is not extensively available in the public domain, this application note provides a generalized framework for screening structurally related furan-piperazine and benzofuran-piperazine derivatives against various cancer cell lines. The protocols and expected outcomes are based on published studies of similar compounds.
Piperazine and its derivatives are known to exhibit a range of pharmacological properties, including anticancer effects. The hybridization of the piperazine moiety with other pharmacologically active scaffolds, such as furan and benzofuran, has been a strategy to develop novel and potent anticancer drug candidates. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
This document outlines the protocols for evaluating the in vitro anticancer activity of furan-piperazine derivatives, including methods for assessing cytotoxicity, and provides representative data from studies on analogous compounds.
Data Presentation: In Vitro Cytotoxicity of Furan/Benzofuran-Piperazine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various furan and benzofuran-piperazine derivatives against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential of this class of compounds as anticancer agents.
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Rhein–piperazine–furanone hybrid (5e) | A549 | Human Lung Cancer | 5.74 | |
| Rhein–piperazine–furanone hybrid (5e) | H460 | Human Lung Cancer | 4.35 | |
| Rhein–piperazine–furanone hybrid (5e) | PC-9 | Human Lung Cancer | 15.39 | |
| Rhein–piperazine–furanone hybrid (5e) | Calu-1 | Human Lung Cancer | 10.21 | |
| Rhein–piperazine–furanone hybrid (5e) | SK-BR-3 | Human Breast Cancer | 13.77 | |
| Rhein–piperazine–furanone hybrid (5e) | HCT116 | Human Colon Cancer | 60.45 | |
| Furan-based derivative (4) | MCF-7 | Human Breast Cancer | 4.06 | |
| Furan-based derivative (7) | MCF-7 | Human Breast Cancer | 2.96 | |
| Benzofuran-piperazine derivative (9h) | Panc-1 | Pancreatic Cancer | 0.94 | |
| Benzofuran-piperazine derivative (11d) | Panc-1 | Pancreatic Cancer | 0.89 | |
| Benzofuran-piperazine derivative (9e) | A549 | Lung Carcinoma | 5.24 | |
| Benzofuran-piperazine derivative (13b) | MCF-7 | Breast Cancer | 3.11 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of furan-piperazine derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (furan-piperazine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Caption: Experimental workflow for screening furan-piperazine derivatives.
Application Notes and Protocols: Anti-inflammatory Properties of Furan-Piperazine Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of furan-piperazine hybrids, detailing their mechanism of action, and providing protocols for their evaluation. Furan and piperazine moieties are important pharmacophores in medicinal chemistry, and their hybridization has led to the development of potent anti-inflammatory agents.[1][2]
In Vitro Anti-inflammatory Activity
Furan-piperazine hybrids have demonstrated significant inhibitory activity against key mediators of inflammation. The following tables summarize the in vitro inhibitory activities of selected furan-piperazine and related hybrid compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzofuran-piperazine hybrid 5d | RAW 264.7 | 52.23 ± 0.97 |
Table 2: Dual Inhibition of COX-2 and 5-LOX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | Reference |
| Benzothiophene-rhodanine hybrid 5h | - | comparable to celecoxib | 5.1 | twice that of meclofenamate sodium | [3] |
| Benzofuran-rhodanine hybrid 5a | - | comparable to celecoxib | - | higher than meclofenamate sodium | [3] |
| Benzofuran-rhodanine hybrid 5f | - | comparable to celecoxib | - | higher than meclofenamate sodium | [3] |
| Thymol-pyrazole hybrid 8b | - | 0.043 | 316 | higher than quercetin | [4] |
| Thymol-pyrazole hybrid 8g | - | 0.045 | 268 | higher than quercetin | [4] |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Target | % Inhibition / IC50 (µM) | Reference |
| Piperazine derivative 5c | - | TNF-α | 65-87% at 10 µM | [5] |
| Piperazine derivative 5g | - | TNF-α | 65-87% at 10 µM | [5] |
| Piperazine derivative 5h | - | TNF-α | 65-87% at 10 µM | [5] |
| Piperazine derivative 10l | - | TNF-α | 65-87% at 10 µM | [5] |
| Piperazine derivative 10m | - | TNF-α | 65-87% at 10 µM | [5] |
| Piperazine derivative 10n | - | TNF-α | 65-87% at 10 µM | [5] |
| Piperazine derivative 10r | - | TNF-α | 65-87% at 10 µM | [5] |
| Piperazine derivative 5c | - | IL-6 | 70-93% at 10 µM | [5] |
| Piperazine derivative 5g | - | IL-6 | 70-93% at 10 µM | [5] |
| Piperazine derivative 5h | - | IL-6 | 70-93% at 10 µM | [5] |
| Piperazine derivative 10l | - | IL-6 | 70-93% at 10 µM | [5] |
| Piperazine derivative 10m | - | IL-6 | 70-93% at 10 µM | [5] |
| Piperazine derivative 10n | - | IL-6 | 70-93% at 10 µM | [5] |
| Piperazine derivative 10r | - | IL-6 | 70-93% at 10 µM | [5] |
Signaling Pathway Analysis
The anti-inflammatory effects of furan-piperazine hybrids are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.
Caption: Inhibition of NF-κB and MAPK pathways by furan-piperazine hybrids.
Experimental Workflow
The discovery and development of novel furan-piperazine hybrids as anti-inflammatory agents typically follow a structured workflow, from initial design and synthesis to in vivo evaluation.
Caption: Drug discovery workflow for furan-piperazine anti-inflammatory agents.
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compounds (furan-piperazine hybrids)
-
Positive control (e.g., celecoxib, indomethacin)
-
96-well plate (black or white, depending on detection method)
-
Plate reader
Procedure:
-
Prepare the reaction buffer and equilibrate to 37°C.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. For the 100% initial activity control, add the vehicle (e.g., DMSO).
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 2 M HCl).
-
Quantify the product (e.g., Prostaglandin E2) using an appropriate method, such as an ELISA or LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: In Vitro 5-LOX Inhibition Assay
This protocol is based on fluorometric 5-lipoxygenase inhibitor screening kits.
Materials:
-
5-LOX enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
Test compounds
-
Positive control (e.g., Zileuton)
-
96-well white plate with a flat bottom
-
Fluorometric plate reader
Procedure:
-
Prepare the test compounds and controls in the appropriate solvent.
-
Add the test compounds and controls to the wells of the 96-well plate.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add the reaction mix to each well and incubate at room temperature for 10 minutes.
-
Prepare the LOX substrate solution.
-
Add the LOX substrate to each well to start the reaction.
-
Immediately begin measuring the fluorescence kinetically at an excitation/emission of 500/536 nm every 30 seconds for 10-20 minutes.
-
Calculate the slope of the linear range for each well.
-
Determine the percent inhibition and IC50 values for the test compounds.
Protocol 3: Measurement of TNF-α and IL-6 by ELISA
This protocol provides a general procedure for quantifying cytokine levels in cell culture supernatants.
Materials:
-
Cell culture supernatants from LPS-stimulated cells (e.g., RAW 264.7) treated with furan-piperazine hybrids.
-
Human or mouse TNF-α and IL-6 ELISA kits.
-
Wash Buffer.
-
Assay Diluent.
-
TMB Substrate.
-
Stop Solution.
-
96-well microplate reader.
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with Wash Buffer.
-
Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB Substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the Stop Solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from cells treated with furan-piperazine hybrids and stimulated with LPS.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Perform SDS-PAGE to separate the proteins in the cell lysates.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammatory model to evaluate the in vivo efficacy of anti-inflammatory compounds.[6]
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan (1% w/v in saline).
-
Test compounds (furan-piperazine hybrids) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., indomethacin).
-
Plethysmometer or digital calipers.
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Please refer to the specific product manuals and relevant literature for detailed instructions and safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Facilitating Drug Discovery: An Automated High-content Inflammation Assay in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Biological Activity of Novel Piperazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This scaffold is a crucial component in medicinal chemistry, as its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. The versatility of the piperazine structure allows for extensive modification to enhance potency, selectivity, and pharmacokinetic properties.[1] This document provides a comprehensive, tiered protocol for assessing the biological activity of novel piperazine compounds, from initial computational screening to detailed in vitro and in vivo characterization.
Overall Experimental Workflow
The assessment of a novel piperazine compound follows a logical progression from initial screening to in-depth analysis. This workflow ensures a systematic evaluation of the compound's potential as a therapeutic agent.
Caption: High-level workflow for biological activity assessment.
Phase 1: Initial Screening
1.1 In Silico Screening: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein (receptor).[2][3] This technique is invaluable in early-stage drug discovery for prioritizing compounds and hypothesizing mechanisms of action.[4][5]
Methodology:
-
Target Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the novel piperazine compound and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Use docking software (e.g., AutoDock, DOCK) to fit the ligand into the defined binding site of the target protein. The software generates multiple possible binding poses.[2][6]
-
Scoring and Analysis: Each pose is assigned a score representing the estimated binding affinity. The pose with the best score is analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions).
1.2 In Vitro Cytotoxicity Screening: MTT Assay
Cytotoxicity assays are a fundamental first step to evaluate a compound's effect on cell viability.[7][8] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines like HeLa, MCF-7, or non-cancerous lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperazine compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
Table 1: Cytotoxicity of Novel Piperazine Compounds (IC₅₀ Values in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI)* |
|---|---|---|---|---|
| Pz-001 | 15.2 | 25.8 | >100 | >6.5 |
| Pz-002 | 5.6 | 8.9 | 45.1 | 8.1 |
| Pz-003 | 48.9 | 62.1 | >100 | >2.0 |
| Doxorubicin | 0.8 | 1.2 | 5.5 | 6.9 |
*Selectivity Index = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells (e.g., MCF-7)
Phase 2: Target-Specific Biological Assays
Based on the initial screening results or the therapeutic goal, more specific assays are performed.
2.1 Anticancer Activity: Apoptosis Assay
If a compound shows significant cytotoxicity against cancer cells, it is crucial to determine if it induces apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[10] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[11] Late apoptotic or necrotic cells have compromised membranes and will also take up PI, which stains the DNA.[11][12]
Protocol:
-
Cell Treatment: Seed and treat cells with the piperazine compound at its IC₅₀ concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[14]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Data Presentation:
Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Pz-002 (5.6 µM) | 45.8 ± 3.1 | 35.2 ± 2.8 | 19.0 ± 1.9 |
| Staurosporine | 15.3 ± 1.8 | 50.1 ± 3.5 | 34.6 ± 2.9 |
Values are presented as mean ± SD.
Caption: Intrinsic and extrinsic pathways of apoptosis.
2.2 Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
For compounds intended as antimicrobials, the MIC is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[15]
Protocol:
-
Compound Preparation: Dissolve the piperazine compound in a suitable solvent and prepare a 2-fold serial dilution in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).[16] Final volumes in wells should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Add the bacterial inoculum to all wells except the sterility control. Include a growth control well (inoculum without compound).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[18]
Data Presentation:
Table 3: Antimicrobial Activity of Piperazine Compounds (MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
|---|---|---|---|
| Pz-004 | 8 | 32 | 16 |
| Pz-005 | 128 | >256 | >256 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Phase 3: Mechanism of Action (MOA) Elucidation
Understanding the molecular pathway through which a compound exerts its effect is critical. For an anticancer compound, this may involve investigating its impact on key signaling pathways like PI3K/AKT/mTOR, which is frequently over-activated in cancer and regulates cell proliferation and survival.[19][20][21]
Methodology: Western Blotting
-
Protein Extraction: Treat cells with the compound for various times. Lyse the cells and extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. kosheeka.com [kosheeka.com]
- 9. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(5-bromofuran-2-carbonyl)piperazine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[2] This document provides detailed application notes and protocols for the investigation of 1-(5-bromofuran-2-carbonyl)piperazine , a novel compound with potential kinase inhibitory activity. The protocols outlined below describe standard methodologies to characterize the biochemical and cellular activity of this compound.
Hypothetical Target and Data
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of Src kinase , a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. The following data is presented as an example of how to summarize experimental findings and is not based on published results for this specific compound.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases.
| Kinase Target | IC50 (nM) | Assay Type |
| c-Src | 85 | Biochemical |
| Abl | 1250 | Biochemical |
| Lck | 250 | Biochemical |
| Fyn | 300 | Biochemical |
| EGFR | >10000 | Biochemical |
Experimental Protocols
Herein, we provide detailed protocols for the biochemical and cellular characterization of this compound.
1. Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from generic fluorescence-based kinase assay kits and is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.[1]
-
Materials:
-
Purified recombinant human c-Src kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (negative control).
-
Add 5 µL of a solution containing the c-Src kinase and the peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP, which is then measured using a luciferase/luciferin reaction.[3]
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Assay for Inhibition of Src Signaling
This protocol is designed to assess the ability of the compound to inhibit the phosphorylation of a downstream substrate of Src in a cellular context.[4][5]
-
Materials:
-
A suitable cell line with active Src signaling (e.g., HT-29 or a cell line overexpressing Src).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
A known Src inhibitor (e.g., Dasatinib) as a positive control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-Src (Tyr416), anti-total-Src, and a downstream target like anti-phospho-paxillin and anti-total-paxillin.
-
Western blot reagents.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of Src and its downstream targets.
-
Probe the membranes with the appropriate primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
-
3. Cell Proliferation Assay
This assay determines the effect of the compound on the proliferation of cancer cells.[5]
-
Materials:
-
Cancer cell line (e.g., HT-29).
-
Cell culture medium.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Read the luminescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Visualizations
Caption: Hypothetical inhibition of the c-Src signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening (HTS) of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) assays relevant to the discovery and characterization of furan derivatives with therapeutic potential. The protocols outlined below cover key assays for assessing cytotoxicity, enzyme inhibition, and impact on protein aggregation.
Cell-Based HTS Assay: Cytotoxicity Profiling of Furan Derivatives using the MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial in early-stage drug discovery to identify compounds that exhibit cytotoxic effects against cancer cell lines and to assess the safety profile against normal cell lines. Furan-based compounds have shown promising anticancer activity, and this protocol provides a robust method for their high-throughput screening.
Experimental Protocol:
Materials:
-
Furan derivatives library (solubilized in DMSO)
-
Human cancer cell line (e.g., MCF-7 breast cancer) and a normal cell line (e.g., MCF-10A)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the furan derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Staurosporine (positive control).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each furan derivative.
Workflow for MTT Cytotoxicity Assay:
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(5-bromofuran-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic potential of the novel compound, 1-(5-bromofuran-2-carbonyl)piperazine. The following sections detail the principles and protocols for three standard cell-based assays: MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7. These assays offer a multi-faceted approach to evaluating cytotoxicity by measuring metabolic activity, membrane integrity, and apoptosis induction, respectively.
While specific cytotoxic data for this compound is not yet established, the protocols outlined here provide a robust framework for its initial characterization. Piperazine-containing compounds have been investigated for various biological activities, making a thorough understanding of their cytotoxic profile crucial for any potential therapeutic development.[1][2][3][4]
MTT Assay: Assessment of Cell Viability via Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7][9]
Experimental Protocol: MTT Assay
Materials:
-
This compound (test compound)
-
Selected cancer cell line (e.g., HeLa, MCF-7) and normal cell line (e.g., NIH-3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., acidified isopropanol, SDS-HCl solution).[7][9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (negative control) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5][7] Read the absorbance at 570-590 nm using a microplate reader.[5][9]
Data Presentation: MTT Assay
Summarize the quantitative data in a table to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.150 | 0.070 | 92.0 |
| 10 | 0.875 | 0.065 | 70.0 |
| 25 | 0.625 | 0.050 | 50.0 |
| 50 | 0.375 | 0.040 | 30.0 |
| 100 | 0.150 | 0.025 | 12.0 |
Visualization: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay: Assessment of Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12]
Experimental Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit
-
This compound (test compound)
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same steps for cell seeding and compound treatment as in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[13]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation: LDH Assay
Present the data in a table to show the percentage of cytotoxicity.
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.150 | 0.015 | 0 |
| 1 | 0.180 | 0.020 | 5.5 |
| 10 | 0.350 | 0.030 | 36.4 |
| 25 | 0.600 | 0.045 | 81.8 |
| 50 | 0.750 | 0.050 | 109.1 (Max Lysis) |
| 100 | 0.800 | 0.055 | 118.2 (Max Lysis) |
| Max Release | 0.700 | 0.060 | 100 |
Visualization: LDH Release Mechanism
Caption: Mechanism of LDH release from a damaged cell.
Caspase-3/7 Assay: Assessment of Apoptosis
Caspases are a family of proteases that play a key role in apoptosis (programmed cell death). Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[16] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to generate a luminescent signal.[17]
Experimental Protocol: Caspase-3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
This compound (test compound)
-
Selected cell lines
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the test compound as described for the MTT assay.
-
Incubation: Incubate for a shorter period, typically 6-24 hours, to detect early apoptotic events.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation: Caspase-3/7 Assay
The data can be presented in a table showing the fold increase in caspase activity.
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 15,000 | 1,200 | 1.0 |
| 1 | 18,000 | 1,500 | 1.2 |
| 10 | 45,000 | 3,500 | 3.0 |
| 25 | 90,000 | 7,000 | 6.0 |
| 50 | 120,000 | 9,500 | 8.0 |
| 100 | 115,000 | 9,000 | 7.7 |
Visualization: Apoptotic Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Notes: A Guide to the Pharmacological Evaluation of Novel Compounds
Introduction
The journey of a novel chemical entity from initial discovery to a preclinical candidate is a systematic process of rigorous evaluation. This process, often termed the drug discovery pipeline, involves a series of stages designed to identify, characterize, and optimize compounds with therapeutic potential.[1] It begins with identifying "hits"—compounds showing desired biological activity—and progresses through a "hit-to-lead" phase where these hits are refined into more promising "lead" compounds.[1][2][3][4] The subsequent lead optimization phase further enhances the pharmacological profile to select a final candidate for preclinical and eventual clinical development.[5] This guide provides a detailed overview of the experimental design and key protocols integral to this evaluation process.
1. The Drug Discovery and Evaluation Workflow
The pharmacological evaluation of novel compounds follows a structured workflow that filters a large number of initial hits down to a single, optimized preclinical candidate. This multi-stage process ensures that only compounds with the most promising efficacy, safety, and pharmacokinetic profiles advance.
Caption: Workflow for novel compound evaluation.
2. In Vitro Profiling: From Hit to Lead
Once initial hits are identified and confirmed, they undergo extensive in vitro profiling to characterize their biological activity and establish a structure-activity relationship (SAR).[5] This phase is critical for selecting which compound series to advance to lead optimization.
Key In Vitro Assays:
-
Potency Assays: These assays determine the concentration of a compound required to produce a specific biological effect. Common endpoints include IC50 (half-maximal inhibitory concentration) for inhibitors and EC50 (half-maximal effective concentration) for agonists.
-
Selectivity Assays: It is crucial to assess whether a compound interacts with other targets, particularly those related to the primary target or known to cause adverse effects. These assays help de-risk a compound's off-target activity.[6]
-
Cellular Activity Assays: These experiments confirm that the compound's activity at the molecular target translates into a functional effect in a cellular context. Cell viability and proliferation assays are fundamental for oncology and toxicology studies.[7][8]
-
Early Safety & Toxicology: Preliminary safety assessments are performed to identify potential liabilities early. Key assays include hERG channel inhibition (cardiac safety) and the Ames test (mutagenicity).[9][10]
The Hit-to-Lead Optimization Cycle
The hit-to-lead and lead optimization stages are iterative, involving cycles of chemical synthesis and biological testing to improve the compound's profile.[2][5] This process aims to enhance potency and selectivity while optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Caption: The iterative cycle of lead optimization.
3. In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
Compounds that demonstrate a promising in vitro profile are advanced to in vivo studies using animal models.[3] These studies are essential for understanding how a compound behaves in a complex biological system and for providing an initial assessment of efficacy and safety.[11]
Common In Vivo Models in Oncology:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunocompromised mice. These models are widely used for initial efficacy testing.[12]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are implanted directly into immunocompromised mice. PDX models better represent the heterogeneity of human tumors.[13]
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are crucial for evaluating immunotherapies.[13][14]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop specific cancers through genetic mutations, closely mimicking human disease progression.[13][15]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: PK/PD studies are conducted to understand the relationship between drug concentration and its pharmacological effect over time.
-
Pharmacokinetics (PK): Characterizes what the body does to the drug (ADME). Key parameters include clearance, volume of distribution, half-life, and bioavailability.
-
Pharmacodynamics (PD): Assesses what the drug does to the body. This involves measuring target engagement or downstream biomarkers in response to the drug.[12]
4. Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Many novel compounds target specific signaling pathways. Understanding these pathways is crucial for assay design and data interpretation. The GPCR signaling cascade is one of the most common targets in drug discovery.
Caption: A generic GPCR signaling pathway.
Data Presentation
Quantitative data should be summarized in a clear and standardized format to facilitate comparison between compounds and experiments.
Table 1: In Vitro Potency and Selectivity of Lead Compounds
| Compound ID | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
|---|---|---|---|---|
| NC-001 | 15 | 1,500 | >10,000 | 100 |
| NC-002 | 250 | 5,000 | >10,000 | 20 |
| NC-003 | 8 | 400 | 8,500 | 50 |
| Control | 10 | 1,200 | 9,000 | 120 |
Table 2: Early Safety Profile of Lead Compounds
| Compound ID | hERG Inhibition IC50 (µM) | Ames Test (TA98 Strain) |
|---|---|---|
| NC-001 | >30 | Negative |
| NC-002 | 15 | Negative |
| NC-003 | >30 | Positive |
| Control | 25 | Negative |
Table 3: In Vivo Efficacy in A549 Lung Cancer Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle | 10 | 1250 ± 150 | - | - |
| NC-001 (10 mg/kg) | 10 | 450 ± 95 | 64 | <0.01 |
| Standard of Care | 10 | 510 ± 110 | 59.2 | <0.01 |
Table 4: Pharmacokinetic Parameters of NC-001 in Mice (10 mg/kg, IV)
| Parameter | Value | Units |
|---|---|---|
| T½ (Half-life) | 4.2 | hours |
| Cmax (Max Concentration) | 1.8 | µg/mL |
| AUC (Area Under the Curve) | 8.5 | µg*h/mL |
| CL (Clearance) | 1.2 | L/h/kg |
| Vd (Volume of Distribution) | 7.1 | L/kg |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell metabolic activity as an indicator of cell viability.[16] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
-
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[17][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible.[17]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme Inhibition Assay (General)
This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a purified enzyme.[20][21]
-
Principle: Enzyme activity is measured by monitoring the rate of substrate conversion to product. The presence of an inhibitor will decrease this rate. The change in absorbance or fluorescence of the substrate or product is typically measured over time.[20]
-
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Test compounds (inhibitors)
-
Assay buffer (optimized for pH, ionic strength for the specific enzyme)
-
96-well or 384-well plates (UV-transparent or black, depending on the readout)
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.[20]
-
Assay Setup: To the wells of the microplate, add:
-
Assay Buffer
-
Test compound at various concentrations (e.g., 10-point, 3-fold serial dilution).
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature (e.g., 25°C or 37°C) to allow the compound to bind to the enzyme.[20]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the signal (absorbance or fluorescence) at regular intervals (e.g., every 30 seconds for 15 minutes).[20]
-
Controls:
-
Positive Control (100% activity): Enzyme and substrate without any inhibitor (vehicle only).
-
Negative Control (0% activity): Substrate without enzyme, or enzyme with a known potent inhibitor.
-
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration. Calculate the percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.
-
Protocol 3: Radioligand Receptor Binding Assay (Competitive)
This protocol is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[22][23]
-
Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes). An unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[23][24]
-
Materials:
-
Cell membranes or tissues expressing the target receptor.[25]
-
Radioligand (e.g., ³H- or ¹²⁵I-labeled) specific to the receptor.
-
Unlabeled test compounds.
-
Binding buffer.
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI).[25]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In tubes or a 96-well plate, combine in the following order:
-
Binding Buffer.
-
Unlabeled test compound at various concentrations.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.[25]
-
-
Controls:
-
Total Binding: All components except the unlabeled test compound.
-
Non-specific Binding (NSB): All components, plus a saturating concentration of a known unlabeled ligand to block all specific binding.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[25]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[22]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[25]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 4: hERG Potassium Channel Assay (Automated Patch Clamp)
This protocol assesses a compound's potential to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[10][26]
-
Principle: Automated whole-cell patch clamp electrophysiology measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells).[10] A specific voltage protocol is applied to elicit the characteristic hERG current, and the effect of the compound on this current is quantified.[27]
-
Materials:
-
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's guidelines.
-
System Priming: Prime the automated patch clamp system with extracellular and intracellular solutions.
-
Cell Sealing: The system automatically positions cells and forms a high-resistance "gigaseal" between the cell membrane and the patch aperture.
-
Whole-Cell Configuration: The system then ruptures the cell membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ion current.
-
Baseline Recording: Apply a voltage protocol to elicit the hERG tail current and record a stable baseline in the presence of vehicle solution.[10]
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound, applying the same voltage protocol at each concentration and allowing the effect to reach steady state.
-
Washout: (Optional) Perfuse with vehicle solution again to determine if the inhibitory effect is reversible.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the compound concentration to determine the IC50 value.[27]
-
Protocol 5: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][28]
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[9][29] The bacteria are exposed to the test compound and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation to a prototrophic state (His+) can synthesize histidine and form colonies. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[28]
-
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100).[29]
-
Test compound.
-
S9 fraction (a rat liver extract used to simulate mammalian metabolism).[29][30]
-
Minimal glucose agar plates (histidine-free).
-
Top agar supplemented with a trace amount of histidine and biotin.
-
Positive and negative controls.
-
-
Procedure (Plate Incorporation Method):
-
Preparation: Melt the top agar and maintain it at 45°C in a water bath.[29]
-
Exposure: In a sterile tube, add in the following order:
-
2 mL of molten top agar.
-
0.1 mL of the Salmonella tester strain culture.
-
0.1 mL of the test compound at a specific concentration (or vehicle control).
-
0.5 mL of S9 mix (for metabolic activation) or buffer.[29]
-
-
Plating: Vortex the tube briefly and pour the entire contents onto the surface of a minimal glucose agar plate.[29] Quickly tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Allow the top agar to solidify. Invert the plates and incubate them at 37°C for 48-72 hours.[29]
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test compound plates to the number on the vehicle control plates. A dose-dependent increase, typically a two-fold or greater increase over the background, is considered a positive (mutagenic) result.
-
References
- 1. Hit to lead - Wikipedia [en.wikipedia.org]
- 2. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 3. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. excelra.com [excelra.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 8. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. aacrjournals.org [aacrjournals.org]
- 13. atlantisbioscience.com [atlantisbioscience.com]
- 14. biocompare.com [biocompare.com]
- 15. Inducible Mouse Models for Cancer Drug Target Validation [jcpjournal.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hERG potassium channel assay. [bio-protocol.org]
- 28. microbiologyinfo.com [microbiologyinfo.com]
- 29. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 30. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
Application of 1-(5-Bromofuran-2-carbonyl)piperazine in Drug Discovery: A Detailed Overview
Introduction: The heterocyclic scaffolds of furan and piperazine are prominent pharmacophores in medicinal chemistry, frequently incorporated into drug candidates due to their favorable physicochemical properties and diverse biological activities. The hybrid molecule, 1-(5-bromofuran-2-carbonyl)piperazine, which combines these two moieties, represents a promising scaffold for the development of novel therapeutic agents. This compound and its derivatives have been investigated for a range of pharmacological applications, including anticancer, antimicrobial, and neuropharmacological activities. The presence of the bromofuran group offers potential for enhanced potency and selectivity, while the piperazine ring provides a versatile point for structural modification to optimize pharmacokinetic and pharmacodynamic properties.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward amidation reaction between 5-bromofuran-2-carboxylic acid and piperazine. The precursor, 5-bromofuran-2-carboxylic acid, can be synthesized from 2-furoic acid via bromination.
Protocol for Synthesis of 5-Bromofuran-2-carboxylic Acid: A detailed protocol for a similar synthesis has been described. In a typical procedure, 2-furoic acid is dissolved in a suitable solvent, and a brominating agent is added. The reaction mixture is then heated to allow for the electrophilic substitution to occur, yielding the desired 5-bromofuran-2-carboxylic acid after purification.
Protocol for Synthesis of this compound: Following the synthesis of the carboxylic acid precursor, it is activated to facilitate the reaction with piperazine. A common method involves converting the carboxylic acid to its corresponding acid chloride or using a coupling agent. The activated acid is then reacted with piperazine in an appropriate solvent, often in the presence of a base to neutralize the formed acid. Purification of the final product can be achieved through crystallization or column chromatography.
Potential Therapeutic Applications and Biological Activity
While specific quantitative data for this compound is not extensively available in the public domain, the broader class of furan-piperazine derivatives has demonstrated significant potential in several therapeutic areas. The biological activity is thought to be influenced by the interaction of the brominated furan ring and the piperazine moiety with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways[1].
Anticancer Activity
Derivatives of furan and piperazine have shown promising anticancer activities. For instance, some furan-based compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting the cell cycle[2]. The mechanism of action for some piperazine-containing compounds has been linked to the induction of the intrinsic apoptosis pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c[3].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) A standard method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Piperazine derivatives are known for their broad-spectrum antimicrobial activities[4]. The incorporation of a furan moiety can further enhance these properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The antimicrobial efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Neuropharmacological Activity
Piperazine derivatives have been extensively studied for their effects on the central nervous system, with some acting as antagonists for serotonin receptors, which are implicated in anxiety and depression[5].
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity The anxiolytic potential can be assessed using animal models such as the elevated plus maze.
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animal Acclimatization: Rodents (e.g., mice) are allowed to acclimatize to the testing room before the experiment.
-
Compound Administration: Animals are administered with either the vehicle control or different doses of this compound.
-
Behavioral Testing: After a specific pre-treatment time, each animal is placed at the center of the maze, and its behavior (e.g., time spent in open arms, number of entries into open and closed arms) is recorded for a set duration.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related benzofuran-piperazine hybrids have been shown to exert their anti-inflammatory effects through the NF-κB and MAPK signaling pathways[6]. Furthermore, some piperazine derivatives have been found to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway[3].
Experimental Workflow: Western Blot Analysis for Signaling Pathway Elucidation Western blotting is a key technique to investigate the effect of a compound on protein expression levels within a specific signaling pathway.
Caption: Western Blot Workflow for Protein Analysis.
Data Summary
Due to the limited availability of specific quantitative data for this compound, a comparative table is presented based on the activities of related furan-piperazine derivatives.
| Compound Class | Biological Activity | Target/Assay | Reported Potency (Example) | Reference |
| Furan-based derivatives | Anticancer | MCF-7 cell line (Cytotoxicity) | IC50 = 2.96 µM | [2] |
| Piperazine derivative | Anticancer | SNU-475 liver cancer cells | IC50 = 6.98 µM | [3] |
| Benzofuran-piperazine hybrid | Anti-inflammatory | LPS-induced RAW 264.7 cells (NO inhibition) | Significant inhibition | [6] |
| Piperazine derivative | Anxiolytic-like | Elevated Plus Maze | Effective at 1 and 2 mg/kg | [5] |
| Piperazine-thiazole derivative | Antibacterial | Multidrug-resistant Gram-positive bacteria | MIC = 2-4 µg/mL | [7] |
Conclusion
This compound represents a scaffold of significant interest for drug discovery. Based on the activities of structurally related compounds, it holds potential for development as an anticancer, antimicrobial, or neuropharmacological agent. Further detailed biological evaluation, including in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential and mechanism of action. The provided protocols offer a foundation for researchers to explore the pharmacological profile of this promising compound.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by furan-piperazine derivatives in the context of cancer, based on existing literature for related compounds.
Caption: Potential Signaling Pathways Modulated by Furan-Piperazine Derivatives.
References
- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Compound (5-bromofuran-2-yl){4-[(3-fluorophenyl)methyl]piperazin-1-yl}methanone -... [chemdiv.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-bromofuran-2-carbonyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(5-bromofuran-2-carbonyl)piperazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the coupling of 5-bromofuran-2-carboxylic acid with piperazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Ensure the coupling agent (e.g., HATU, HOBt/EDC, MNBA) is fresh and used in the correct stoichiometry. - Consider switching to a more reactive derivative of the carboxylic acid, such as an acid chloride. |
| Low reactivity of piperazine. | - Ensure the piperazine is free of excess moisture. - Use a non-protic solvent to avoid side reactions. | |
| Inappropriate reaction temperature. | - Some coupling reactions may require cooling to 0°C to prevent side reactions, while others may need gentle heating to proceed. Optimize the temperature based on the chosen coupling agent. | |
| Formation of Di-substituted Piperazine | Use of an incorrect stoichiometric ratio of piperazine to the acylating agent. | - Use a large excess of piperazine (e.g., 4-10 equivalents) to statistically favor mono-acylation. The unreacted piperazine can be removed during workup. |
| Slow addition of the acylating agent. | - Add the activated 5-bromofuran-2-carboxylic acid or its derivative dropwise to the solution of piperazine to maintain a high concentration of the amine. | |
| Difficult Purification | Presence of unreacted starting materials or coupling agent byproducts. | - Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. - Choose a workup procedure that effectively removes the specific byproducts of your chosen coupling agent. For example, water-soluble byproducts can be removed with an aqueous wash. |
| Product is difficult to separate from excess piperazine. | - An acidic wash (e.g., dilute HCl) can be used to protonate and solubilize the excess piperazine, allowing for its removal from the organic layer containing the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the acylation of piperazine with an activated form of 5-bromofuran-2-carboxylic acid. This typically involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species like an acid chloride.
Q2: How can I minimize the formation of the di-acylated byproduct, 1,4-bis(5-bromofuran-2-carbonyl)piperazine?
A2: To minimize the formation of the di-acylated byproduct, it is crucial to use a large excess of piperazine relative to the 5-bromofuran-2-carbonylating agent. This ensures that the mono-acylated product is statistically favored. Slow, dropwise addition of the acylating agent to the piperazine solution can also help.
Q3: What are some suitable coupling agents for this reaction?
A3: Several coupling agents can be effective. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), or MNBA (2-methyl-6-nitrobenzoic anhydride) with a catalyst like DMAP (4-Dimethylaminopyridine).
Q4: What reaction conditions are recommended for the coupling of 5-bromofuran-2-carboxylic acid with piperazine?
A4: The optimal conditions will depend on the chosen coupling agent. For instance, a related synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide utilized MNBA and DMAP in dichloromethane at room temperature.[1][2][3] Generally, aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are used. The reaction temperature may range from 0°C to room temperature.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system, such as ethyl acetate/methanol, can be used to separate the starting material, product, and any byproducts.[1]
Experimental Protocols
Protocol 1: Synthesis using MNBA/DMAP as Coupling Agents
This protocol is adapted from the synthesis of a similar furan carboxamide.[1][2][3]
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (1 equivalent), 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.1 equivalents), and 4-dimethylaminopyridine (DMAP) (1.3 equivalents) in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature for 60 minutes.
-
Acylation of Piperazine: In a separate flask, dissolve a large excess of piperazine (e.g., 5 equivalents) in anhydrous DCM.
-
Slowly add the activated carboxylic acid solution to the piperazine solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification:
-
Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layers with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table summarizes reaction conditions for the synthesis of a related furan carboxamide, which can serve as a starting point for optimizing the synthesis of this compound.
| Reactants | Coupling System | Solvent | Temperature | Time | Yield | Reference |
| 5-bromofuran-2-carboxylic acid and isoniazid | MNBA/DMAP | Dichloromethane | Room Temperature | 5 days | 83% | [1][2][3] |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of Furan-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common challenges encountered during the purification of furan-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying furan-containing compounds?
A1: The primary challenge is the inherent instability of the furan ring.[1] Furan and its derivatives are susceptible to degradation under various conditions, including exposure to heat, light, oxygen, and acidic environments.[1][2][3] This instability can lead to polymerization, ring-opening, or other side reactions, resulting in low yields and impure products.[3] Additionally, like other ethers, furans can form explosive peroxides upon exposure to air, which presents a significant safety hazard, especially during distillation.[4]
Q2: How can I prevent the degradation of my furan compound during purification?
A2: To minimize degradation, several precautions should be taken:
-
Work under an inert atmosphere: Using nitrogen or argon can prevent oxidation and peroxide formation.[4]
-
Use stabilizers: Adding stabilizers like butylated hydroxytoluene (BHT) can inhibit oxidation and enhance thermal stability.[4][5][6]
-
Avoid high temperatures: Furan itself is heat-stable to a point but can decompose at elevated temperatures.[7] Purification methods that operate at or below room temperature, such as flash chromatography or certain HPLC techniques, are often preferred.[8][9]
-
Control pH: Furan rings are sensitive to acid, which can catalyze polymerization or hydrolysis.[3] Maintaining neutral or slightly basic conditions is often necessary. The use of deactivated silica gel or alternative stationary phases like alumina in chromatography can help.[10]
-
Protect from light: Light can induce degradation of furan compounds, so it is advisable to protect reaction and purification setups from direct light.[11]
Q3: What are the most common purification techniques for furan derivatives?
A3: The choice of technique depends on the specific compound's volatility, stability, and polarity, as well as the nature of the impurities. Common methods include:
-
Column Chromatography: Widely used for its versatility in separating compounds based on polarity. However, standard silica gel can be too acidic and may need to be deactivated.[10]
-
High-Performance Liquid Chromatography (HPLC): An effective method for both analytical quantification and preparative isolation.[12][13] It offers high resolution and can be performed at room temperature.
-
Distillation: Suitable for volatile, thermally stable furan derivatives. Extreme caution is required to check for and remove peroxides before heating.[4]
-
Solid-Phase Extraction (SPE): Often used for sample cleanup and concentration prior to analysis by HPLC or GC, particularly for furan derivatives in complex matrices like food or beverages.[14]
-
Crystallization: A classic method for obtaining high-purity solid compounds, provided a suitable solvent system can be found.
Q4: How do I test for and remove peroxides from a furan-containing solvent or compound?
A4: Before any heating or distillation, it is critical to test for peroxides. This can be done using commercial peroxide test strips or by adding a few drops of the furan-containing liquid to a freshly prepared 10% potassium iodide (KI) solution. The formation of a yellow-brown color indicates the presence of peroxides. To remove them, the solvent can be shaken with a reducing agent like a freshly prepared aqueous solution of ferrous sulfate (FeSO₄) or passed through a column of activated alumina.
Troubleshooting Guides
Issue 1: Column Chromatography Problems
Q: My furan compound is streaking on the TLC plate and seems to be decomposing during column chromatography on silica gel. What can I do?
-
Possible Causes:
-
Acid-Catalyzed Degradation: Standard silica gel is acidic (pH ~4-5) and can cause sensitive furan rings to polymerize or decompose.[3][10]
-
Compound Instability: The compound itself may be inherently unstable under the chosen conditions.
-
Improper Solvent System: The chosen eluent may not be suitable, leading to poor solubility or interaction with the stationary phase.[10]
-
-
Solutions:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2%) or ammonia, in your eluent before packing the column.[10]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[10] For very polar compounds, reverse-phase silica (C18) may be an option.
-
Optimize the Solvent System: Ensure your compound is fully soluble in the eluent. If solubility is low, you might need to use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.[15]
-
Work Quickly and at Low Temperature: Run the column as efficiently as possible to minimize the compound's contact time with the stationary phase. If possible, conduct the chromatography in a cold room.
-
Issue 2: Low Recovery After Distillation
Q: I am trying to purify a furan derivative by distillation, but my yield is very low, and I see a dark, tarry residue in the distillation flask. Why is this happening?
-
Possible Causes:
-
Thermal Decomposition: The compound may not be stable at its boiling point, leading to polymerization or degradation. Furan itself can polymerize when heated, especially in the presence of acids.[3][16]
-
Presence of Peroxides: Trace amounts of peroxides can initiate polymerization upon heating.[4]
-
Non-Volatile Impurities: The desired product might be co-distilling with impurities, or the residue could be composed of non-volatile side products from the reaction.
-
-
Solutions:
-
Use Vacuum Distillation: Lowering the pressure reduces the boiling point, allowing distillation to occur at a lower, less destructive temperature.
-
Check for and Remove Peroxides: Always test for peroxides before distilling any furan-containing compound.[4]
-
Add a Stabilizer/Polymerization Inhibitor: Adding a small amount of a stabilizer like BHT or hydroquinone to the distillation flask can prevent polymerization.[5][16]
-
Consider Alternative Methods: If the compound is too thermally labile, non-thermal methods like chromatography or crystallization should be used instead.
-
Issue 3: Inconsistent HPLC or GC Results
Q: My retention times are shifting, and I'm seeing ghost peaks during the analysis of my purified furan compound. What is the source of this variability?
-
Possible Causes:
-
Sample Degradation: The compound may be degrading in the analytical sample vial or on the column, especially if the mobile phase is acidic or the GC inlet temperature is too high.[1]
-
System Contamination: Ghost peaks often result from carryover from a previous injection or contamination in the system (e.g., septum bleed in GC).[17]
-
Column Aging/Contamination: Accumulation of non-volatile impurities on the head of the column can lead to peak shape distortion and retention time shifts.[17]
-
Mobile Phase Issues (HPLC): Inconsistent mobile phase composition, perhaps from poor mixing or degradation of an additive, can cause retention time drift.
-
-
Solutions:
-
Use Freshly Prepared Samples: Analyze samples as quickly as possible after preparation. Store them in a cool, dark place if immediate analysis is not possible.
-
Check Mobile Phase/Carrier Gas: For HPLC, ensure the mobile phase is well-mixed and filtered. Using a mild acid like formic acid instead of phosphoric acid can be beneficial for MS compatibility and may be less harsh.[12] For GC, ensure high-purity carrier gas is used.[17]
-
Clean the System: Run blank injections with a strong solvent to wash the column and injection port. Replace the GC septum and inlet liner if necessary.[17]
-
Use a Guard Column: A guard column can protect the analytical column from irreversible contamination, extending its lifetime.
-
Data and Protocols
Table 1: Example HPLC Conditions for Furan Derivative Analysis
| Parameter | Condition 1: Furan & Alkylfurans[12] | Condition 2: Furan Aldehydes & Acids[14] | Condition 3: Furanics in Oil[13] |
| Column | Newcrom R1 (Reverse Phase) | C18 Column | C18 Column |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) | Gradient of Acetonitrile and Water | Water/Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min | ~1.0 mL/min | 1.2 mL/min |
| Detector | UV or Mass Spectrometry (MS) | Diode Array Detector (DAD) | Diode Array Detector (DAD) |
| Temperature | Ambient | 30 °C | 40 °C |
| Typical Analytes | Furan, 2-Methylfuran, 2-Ethylfuran | 5-HMFD, 2-Furaldehyde, 2-Furoic Acid | 2-Furaldehyde, 5-Hydroxymethyl-2-furaldehyde |
Table 2: SPE Recovery Rates for Furan Derivatives from Wine[14]
| Compound | Spiking Level | Absolute Recovery (%) |
| 5-Hydroxymethyl-2-furaldehyde (5-HMFD) | 0.5 mg/L | 95.8 |
| 2-Furaldehyde (2-F) | 0.5 mg/L | 91.5 |
| 2-Furoic Acid (2-FA) | 0.5 mg/L | 77.8 |
| 2-Acetylfuran (2-AF) | 0.5 mg/L | 99.3 |
| Methyl 2-furoate (MFT) | 0.5 mg/L | 103.0 |
Experimental Protocols
Protocol 1: Purification of a Furan Derivative by Deactivated Silica Gel Chromatography
This protocol is for acid-sensitive compounds that degrade on standard silica gel.
-
Prepare the Slurry: In a fume hood, calculate the amount of silica gel needed. In a separate beaker, prepare the mobile phase (eluent). Add triethylamine to the eluent to a final concentration of 1% v/v. Mix well. Add the dry silica gel to this basic eluent to form a homogenous slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve your crude furan compound in a minimum amount of the mobile phase. Carefully add the sample solution to the top of the silica bed using a pipette.[15] Alternatively, for poorly soluble compounds, perform a "dry load" by pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[15]
-
Elute the Column: Carefully add fresh mobile phase (containing 1% triethylamine) and apply pressure to begin elution.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for concentrating furan derivatives from a liquid matrix (e.g., wine, cider) prior to HPLC analysis, based on established methods.[14]
-
Select the Cartridge: Choose an appropriate SPE cartridge. C18 cartridges are commonly used for the reverse-phase retention of moderately polar furan derivatives.
-
Condition the Cartridge: Sequentially wash the cartridge with a strong solvent (e.g., 5 mL of methanol) followed by an equilibration solvent (e.g., 5 mL of deionized water or mobile phase). Do not allow the cartridge to go dry.
-
Load the Sample: Pass the liquid sample containing the furan derivative(s) through the cartridge at a slow, steady flow rate. The analytes of interest will be retained on the sorbent.
-
Wash the Cartridge: Pass a weak solvent (e.g., 5 mL of water or a very low percentage of organic solvent in water) through the cartridge to wash away unretained, highly polar impurities.
-
Elute the Analyte: Pass a small volume of a strong solvent (e.g., 1-2 mL of methanol or acetonitrile) through the cartridge to desorb the purified furan compounds. Collect this eluate for analysis.
Visual Guides
Workflow and Troubleshooting Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Untitled Document [intermediateorgchemistry.co.uk]
- 3. uop.edu.pk [uop.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 109-99-9・Tetrahydrofuran, with Stabilizer・200-19391・206-19393[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. shimadzu.com [shimadzu.com]
- 14. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. patents.justia.com [patents.justia.com]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
stability issues with 1-(5-bromofuran-2-carbonyl)piperazine in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-(5-bromofuran-2-carbonyl)piperazine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Q1: My solution of this compound has turned yellow or brown. What is the likely cause?
A1: Discoloration of solutions containing furan derivatives is often indicative of degradation. The furan ring is susceptible to acidic hydrolysis, which can lead to ring-opening and the formation of polymeric byproducts, often appearing as a brown resin.[1][2]
Troubleshooting Steps:
-
Check Solution pH: Furan rings are particularly sensitive to acidic conditions.[3] If your solvent system is acidic, consider using a buffer to maintain a neutral pH.
-
Protect from Light: Photodegradation can also cause discoloration.[4][5][6][7] Store the solution in an amber vial or protect it from light.
-
Solvent Choice: Consider using a polar aprotic solvent, which may have a stabilizing effect on the furan ring.
Q2: I am observing a loss of the parent compound peak and the appearance of new peaks in my HPLC/UPLC-MS analysis over time. What are the potential degradation pathways?
A2: The appearance of new peaks suggests chemical degradation. For this compound, there are three primary potential degradation pathways:
-
Hydrolysis of the Furan Ring: Acid-catalyzed hydrolysis can open the furan ring, leading to the formation of dicarbonyl compounds and other derivatives.[1][2]
-
Hydrolysis of the Amide Bond: The amide linkage between the furan ring and the piperazine moiety can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 5-bromofuran-2-carboxylic acid and piperazine.
-
Debromination: Brominated aromatic compounds can undergo reductive debromination, particularly when exposed to light (photodegradation).[4][5]
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify the degradation products, perform a forced degradation study as outlined in the Experimental Protocols section. This will help you characterize the new peaks and understand the degradation profile of your compound under various stress conditions.[8][9][10]
-
Analyze by UPLC-qTOF-MS/MS: This technique is highly effective for the identification and structural elucidation of unknown degradation products.[11][12]
Q3: My experimental results are inconsistent when using a stock solution of this compound prepared in an aqueous buffer. Why might this be happening?
A3: Inconsistent results often point to stability issues with the stock solution. The stability of compounds in aqueous solutions can be highly dependent on pH and temperature.[3][13][14][15]
Troubleshooting Steps:
-
Assess Solution Stability: Perform a short-term stability study of your stock solution. Analyze aliquots of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to determine the rate of degradation.
-
Prepare Fresh Solutions: If the compound is found to be unstable, prepare fresh stock solutions immediately before each experiment.
-
Optimize Storage Conditions: If you must store the solution, keep it at a low temperature (e.g., 2-8°C) and protected from light. Evaluate the stability under these storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: The most likely degradation pathways for this molecule are:
-
Acid-Catalyzed Furan Ring Opening: The furan ring can undergo hydrolysis in acidic aqueous solutions, leading to the formation of reactive intermediates.[1][2][16]
-
Amide Bond Hydrolysis: The amide bond connecting the furan and piperazine rings can be cleaved under acidic or basic conditions.
-
Photolytic Debromination: The carbon-bromine bond on the furan ring may be susceptible to cleavage upon exposure to UV light.[4][5]
Caption: Potential degradation pathways for this compound.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific stability data for this compound is not available, based on the general stability of furan and piperazine derivatives, the following is recommended:
-
Solvent: Use aprotic solvents like DMSO or DMF for long-term storage of stock solutions. For aqueous experiments, prepare solutions fresh from a solid sample or a concentrated stock in an aprotic solvent.
-
Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH: For aqueous solutions, maintain a neutral pH (around 7.0) using a suitable buffer system, as extreme pH levels can catalyze hydrolysis.[3]
Q3: How can I establish the stability of this compound under my specific experimental conditions?
A3: You should conduct a forced degradation study.[8][9] This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify potential degradation products. This is a standard practice in pharmaceutical development to establish stability-indicating analytical methods.[10][16]
Data Presentation
The following table summarizes the conditions typically employed in a forced degradation study and the expected outcome for a molecule like this compound, based on the known chemistry of its components.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Furan ring opening, amide hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80°C) | Amide hydrolysis |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the furan ring or piperazine nitrogen |
| Thermal Degradation | Solid or solution heated (e.g., 80°C) | General decomposition |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light | Debromination, furan ring reactions |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability and identify degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
3. Time Points and Sampling:
-
Withdraw samples from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
For acid and base hydrolysis samples, neutralize them before analysis.
4. Analysis:
-
Analyze all samples using a validated stability-indicating UPLC-MS method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Monitor the decrease in the parent compound's peak area and the increase in the peak areas of any degradation products.
5. Data Interpretation:
-
Identify and characterize any significant degradation products using high-resolution mass spectrometry (MS/MS).
-
Determine the degradation pathways based on the identified products.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ijsdr.org [ijsdr.org]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. mdpi.com [mdpi.com]
- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotech-asia.org [biotech-asia.org]
- 14. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Technical Support Center: Overcoming Poor Solubility of Piperazine Derivatives in Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of piperazine derivatives during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why do many piperazine derivatives exhibit poor aqueous solubility?
A1: The solubility of piperazine derivatives is influenced by several factors. While the piperazine ring itself is polar and can improve pharmacokinetic features, the overall solubility of the molecule is determined by the physicochemical properties of its substituents.[1] Many piperazine derivatives are synthesized with lipophilic (fat-loving) moieties to enhance their interaction with biological targets, which can inadvertently decrease their aqueous solubility. The crystalline structure of the compound also plays a significant role; a more stable crystal lattice requires more energy to break apart and dissolve.
Q2: What are the common signs of poor compound solubility in an assay?
A2: Poor solubility can manifest in several ways during an experiment:
-
Visible Precipitation: The most obvious sign is the appearance of solid particles, cloudiness, or a film in the assay medium after adding the compound.
-
Poor Reproducibility: Inconsistent results between replicate wells or experiments.
-
Non-linear Dose-Response Curves: A flat or unusually shaped curve can indicate that the compound is not fully dissolved at higher concentrations.
-
Low Maximum Response: The compound may not reach its expected maximum effect because its concentration in solution is limited by its solubility.
-
Assay Interference: Undissolved particles can interfere with absorbance, fluorescence, or luminescence readings, leading to inaccurate data.[2]
Q3: How can I prepare my stock solutions of piperazine derivatives to minimize solubility issues?
A3: Proper stock solution preparation is the first critical step.
-
Use a high-quality, anhydrous solvent: Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions.
-
Prepare a high-concentration stock: It is generally recommended to prepare a stock solution at a concentration of 10-20 mM.
-
Ensure complete dissolution: Use gentle warming (be cautious of compound stability) and vortexing to ensure the compound is fully dissolved in the stock solution.
-
Store properly: Store stock solutions in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can cause the compound to precipitate.
Troubleshooting Guides
Issue 1: My piperazine derivative precipitates when diluted into the aqueous assay buffer.
This is a common problem when diluting a DMSO stock solution into an aqueous medium. The final concentration of DMSO is critical.
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, ideally ≤0.5%. High concentrations of DMSO can be toxic to cells and may affect enzyme activity.
-
Use a Co-solvent: In some cases, a co-solvent can help maintain solubility. Pluronic F127 has been shown to inhibit the precipitation of poorly soluble compounds from certain formulations.[3]
-
pH Adjustment: The solubility of ionizable compounds, including many piperazine derivatives, is pH-dependent.[4][5] Piperazine itself is a weak base.[6] Adjusting the pH of the assay buffer may increase the solubility of your specific derivative. A study on piperazine derivatives as permeation enhancers found that a pH between 9.2 and 9.6 was optimal for non-cytotoxic efficacy.[7]
-
Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution of the stock solution in a medium containing a decreasing percentage of the organic solvent.
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a known amount of your piperazine derivative to each buffer to create a saturated solution.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[8]
Caption: A workflow for troubleshooting compound precipitation in assays.
Issue 2: The compound's solubility is still too low for the desired assay concentration, even after optimizing the solvent.
When simple solvent adjustments are insufficient, more advanced formulation strategies may be necessary.
-
Salt Formation: For ionizable piperazine derivatives, creating a salt form is a highly effective method to significantly increase aqueous solubility.[9][10][11] For example, forming salts of non-steroidal anti-inflammatory drugs (NSAIDs) with piperazine has been shown to increase solubility by more than 10-fold.[10]
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[12] Common surfactants used in formulations include Tween 80 and Solutol HS-15.[12]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance solubility and absorption.[12][13] These systems can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[11][13] Techniques include micronization and nanosizing.[12]
The following table summarizes the improvement in aqueous solubility for Daidzein (a poorly soluble compound) after forming a salt with piperazine.
| Compound | Solubility in Water (μg/mL) | Fold Increase |
| Daidzein (DAI) | 0.31 | - |
| Daidzein-Piperazine Salt (DAI-PIP) | 161.05 | ~519x |
Data sourced from Frontiers in Chemistry (2024).[14]
Caption: Mechanism of surfactant-based micellar solubilization.
Final Recommendations
-
Characterize Early: Determine the physicochemical properties of your piperazine derivatives, such as pKa and logP, early in the drug discovery process.
-
Systematic Approach: When facing solubility issues, adopt a systematic approach, starting with simple solvent and pH adjustments before moving to more complex formulation strategies.
-
Validate Your Assay: Ensure that any solubilizing agents (co-solvents, surfactants, etc.) used do not interfere with the assay itself. Run appropriate vehicle controls to confirm the absence of off-target effects.[2]
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Frontiers | A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability [frontiersin.org]
optimizing reaction conditions for coupling 5-bromofuroic acid and piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the coupling of 5-bromofuroic acid and piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling 5-bromofuroic acid with piperazine?
A1: The most prevalent and effective method for coupling 5-bromofuroic acid with piperazine is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a staple in medicinal chemistry for the formation of C-N bonds due to its broad substrate scope and functional group tolerance.[1]
Q2: What are the main challenges in this specific coupling reaction?
A2: The primary challenges encountered during the coupling of 5-bromofuroic acid and piperazine include:
-
Mono- versus Bis-arylation: Piperazine has two reactive secondary amine groups, leading to the potential for double addition of the furoic acid moiety, which can be an undesired side product.
-
Reaction with the Carboxylic Acid: The acidic proton of the carboxylic acid group on 5-bromofuroic acid can react with the base used in the reaction, potentially deactivating the catalyst or leading to unwanted side reactions.
-
Catalyst Deactivation: The furan ring and the carboxylic acid group can sometimes coordinate to the palladium catalyst, leading to its deactivation.
Q3: How can I control the selectivity to favor the mono-arylated product?
A3: To favor the formation of the mono-arylated product, several strategies can be employed:
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substitution.
-
Use of a Protecting Group: Protecting one of the piperazine nitrogens with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for a single arylation. The protecting group can then be removed in a subsequent step.
-
Slow Addition of the Aryl Halide: A slow, controlled addition of the 5-bromofuroic acid to the reaction mixture containing an excess of piperazine can also enhance mono-selectivity.
Q4: Should I protect the carboxylic acid group of 5-bromofuroic acid?
A4: Yes, it is highly recommended to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester). This prevents the acidic proton from interfering with the basic reaction conditions, which can improve reaction yields and reduce side products. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
Q5: What are the key reaction parameters to optimize?
A5: The critical parameters for optimizing the Buchwald-Hartwig amination of 5-bromofuroic acid and piperazine are the choice of palladium precursor, phosphine ligand, base, and solvent. Temperature and reaction time are also important variables to consider.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium precursor and phosphine ligand are of high quality and handled under an inert atmosphere. Consider using a pre-formed palladium catalyst. |
| Inappropriate base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. If the carboxylic acid is not protected, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be necessary, though this can lead to lower yields. | |
| Incorrect solvent | The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and DMF are commonly used solvents for Buchwald-Hartwig reactions. | |
| Formation of Bis-arylated Product | Stoichiometry of reactants | Increase the excess of piperazine relative to the 5-bromofuroic acid derivative. As a rule of thumb, start with at least 5 equivalents of piperazine. |
| Reaction concentration | Running the reaction at a lower concentration can sometimes favor mono-arylation. | |
| Decomposition of Starting Material | Reaction temperature is too high | Run the reaction at a lower temperature for a longer period. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C. |
| Base is too strong | If you are using an ester-protected furoic acid, a very strong base might cause decomposition. Consider screening different bases. | |
| Hydrodehalogenation (loss of bromine) | Presence of water or other proton sources | Ensure all reagents and solvents are anhydrous. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Inefficient catalytic cycle | A different ligand might be required to promote the C-N bond formation over competing side reactions. |
Experimental Protocols
Protocol 1: Coupling of Methyl 5-Bromofuroate with N-Boc-Piperazine
This protocol is recommended for achieving high yields of the mono-arylated product.
-
Reaction Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by methyl 5-bromofuroate (1 equivalent) and N-Boc-piperazine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Coupling of 5-Bromofuroic Acid with Excess Piperazine
This protocol is a more direct approach but may require more optimization to control selectivity.
-
Reaction Setup: In a sealed tube, combine 5-bromofuroic acid (1 equivalent), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., RuPhos, 4-10 mol%), and a mild base such as Cs₂CO₃ (2-3 equivalents).
-
Reagent Addition: Add a large excess of piperazine (5-10 equivalents) and an anhydrous solvent such as dioxane.
-
Inert Atmosphere: Purge the tube with an inert gas before sealing.
-
Reaction: Heat the reaction mixture to 110 °C for 12-24 hours.
-
Workup and Purification: After cooling, the reaction mixture can be worked up by partitioning between an aqueous acid solution and an organic solvent. The product can then be purified by crystallization or chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of Mono-arylated Product
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 65 |
| 4 | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | DMF | 110 | 72 |
Yields are based on the coupling of methyl 5-bromofuroate with N-Boc-piperazine and are representative examples from the literature on similar couplings.
Visualizations
Caption: A generalized experimental workflow for the Buchwald-Hartwig coupling.
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Furan Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with furan-containing compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My furan compound shows variable activity across different experiments. What could be the cause?
Inconsistent activity with furan compounds can stem from several factors related to their chemical nature and interaction with biological systems. The primary reasons for variability include:
-
Metabolic Activation: Many cell types, especially those used in toxicology and drug metabolism studies (e.g., hepatocytes), express cytochrome P450 (CYP) enzymes. These enzymes can oxidize the furan ring to form highly reactive electrophilic intermediates, such as epoxides or cis-enediones.[1][2][3] The extent of this metabolic activation can vary between cell lines, passage numbers, and even experimental conditions, leading to inconsistent biological effects.
-
Compound Instability: Furan rings can be susceptible to oxidative degradation, especially under certain storage and experimental conditions (e.g., exposure to light, air, or certain solvents).[4][5][6] This degradation can lead to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts.
-
Assay Interference: Furan compounds and their reactive metabolites can directly interfere with assay components. This includes non-specific binding to proteins, reaction with detection reagents, or quenching of fluorescent signals, leading to misleading results.[7][8] Such compounds are often flagged as pan-assay interference compounds (PAINS).[9][10]
-
Poor Solubility: Furan compounds, like many small molecules, can have limited aqueous solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the biological system will be lower and more variable than the nominal concentration, resulting in inconsistent data.[11]
To address this, it is crucial to assess the stability and solubility of your furan compound under your specific assay conditions and to consider the metabolic competence of your biological system.
Q2: I am observing unexpected cytotoxicity with my furan compound, even at low concentrations. Why might this be happening?
Unexpected cytotoxicity is a common issue with furan-containing molecules and is often linked to their metabolic activation.[2][12]
-
Formation of Reactive Metabolites: The primary mechanism of furan-induced toxicity is the formation of reactive metabolites by CYP enzymes.[1][13] These metabolites, such as cis-2-butene-1,4-dial (BDA) from the parent furan, are highly electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular damage and apoptosis.[2][13]
-
Glutathione Depletion: The detoxification of these reactive intermediates often involves conjugation with glutathione (GSH).[1][14] High concentrations of the furan compound can lead to the depletion of cellular GSH stores, impairing the cell's antioxidant defense and rendering it more susceptible to oxidative stress and damage from the reactive metabolites.[15]
-
Off-Target Effects: The reactive nature of furan metabolites can lead to off-target effects by binding to various cellular proteins, disrupting their function and leading to cytotoxicity through mechanisms unrelated to the intended target.[2]
It is important to characterize the metabolic profile of your compound and to consider the use of cell lines with varying metabolic capacities to understand the role of metabolism in the observed cytotoxicity.
Q3: How can I determine if my furan compound is interfering with the assay itself?
Assay interference by compounds can be a significant source of false-positive or false-negative results.[7] Here are some strategies to identify potential assay interference:
-
Run Control Experiments: Include controls where the furan compound is added to the assay in the absence of the biological target (e.g., enzyme or cells). Any signal generated in this control is likely due to direct interference with the assay components.
-
Vary Assay Conditions: Assess the effect of the compound in the presence of detergents (e.g., Triton X-100) at concentrations above the critical micelle concentration. Compounds that form aggregates and cause non-specific inhibition are often sensitive to detergents.[16]
-
Use Thiol-Containing Reagents: The reactive metabolites of furans are known to react with thiols.[1] Adding a thiol-containing reagent like dithiothreitol (DTT) to the assay buffer can help to quench these reactive species. A significant change in the compound's apparent activity in the presence of DTT can indicate reactivity-based interference.[7]
-
Orthogonal Assays: Validate your findings using a different assay format that relies on a different detection method (e.g., fluorescence vs. absorbance). If the compound is a true hit, its activity should be consistent across different assay platforms.[8]
The following workflow can help in diagnosing and mitigating inconsistent results:
Experimental Protocols
Protocol 1: Assessing Furan Compound Stability in Assay Medium
Objective: To determine the stability of a furan compound in the biological assay medium over the time course of the experiment.
Materials:
-
Furan compound of interest
-
Assay medium (e.g., cell culture medium, buffer)
-
HPLC or LC-MS/MS system
-
Incubator set to the assay temperature (e.g., 37°C)
Methodology:
-
Prepare a stock solution of the furan compound in a suitable solvent (e.g., DMSO).
-
Spike the furan compound into the assay medium at the final desired concentration.
-
Immediately take a time zero (T=0) sample and analyze it by HPLC or LC-MS/MS to determine the initial peak area of the compound.
-
Incubate the remaining solution under the same conditions as the actual assay (e.g., 37°C, 5% CO₂).
-
Take samples at various time points throughout the typical duration of your assay (e.g., 1, 4, 8, 24 hours).
-
Analyze each sample by HPLC or LC-MS/MS and quantify the peak area of the parent furan compound.
-
Plot the percentage of the remaining furan compound against time. A significant decrease in the peak area over time indicates instability.
Protocol 2: Evaluation of Metabolic Activation and Cytotoxicity
Objective: To assess whether the cytotoxicity of a furan compound is dependent on metabolic activation by cytochrome P450 enzymes.
Materials:
-
Furan compound of interest
-
Metabolically competent cells (e.g., primary hepatocytes, HepG2 cells)
-
Metabolically incompetent cells (e.g., HEK293 cells)
-
Broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Methodology:
-
Seed both metabolically competent and incompetent cells in 96-well plates and allow them to adhere overnight.
-
For the metabolically competent cells, prepare two sets of treatments: one with the furan compound alone and another where the cells are pre-treated with a CYP inhibitor for 1-2 hours before adding the furan compound.
-
Treat the cells with a serial dilution of the furan compound.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Compare the IC₅₀ values obtained from the different conditions.
Data Interpretation:
| Cell Type | Treatment | Expected Outcome if Metabolism-Dependent |
| Metabolically Competent | Furan Compound | High Cytotoxicity (Low IC₅₀) |
| Metabolically Competent | Furan Compound + CYP Inhibitor | Reduced Cytotoxicity (Higher IC₅₀) |
| Metabolically Incompetent | Furan Compound | Low to No Cytotoxicity (High IC₅₀) |
Signaling Pathway
The metabolic activation of furan is a critical pathway leading to its biological effects. The following diagram illustrates this process:
By understanding these potential pitfalls and employing the suggested troubleshooting strategies, researchers can improve the reliability and reproducibility of their data when working with furan-containing compounds.
References
- 1. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutathione's Antioxidant Effects and Its Ability to Shield Mice's Hepatocytes From Damage Caused by Furan [ftrj.journals.ekb.eg]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side-product formation in the synthesis of bromofuran derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of bromofuran derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of bromofuran derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a significant amount of a non-polar, di-substituted product, as indicated by TLC and NMR analysis. How can I favor the mono-brominated product?
A1: The formation of di-substituted products, primarily 2,5-dibromofuran, is a common side reaction due to the high reactivity of the furan ring. To favor mono-bromination, consider the following adjustments:
-
Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂) can significantly improve selectivity. N-Bromosuccinimide (NBS) is a highly effective alternative for mono-bromination.
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of furan relative to the brominating agent can help minimize di-substitution.
-
Reaction Temperature: Perform the reaction at low temperatures. For instance, bromination with Br₂ in DMF or dioxane is often carried out at -5°C.[1]
-
Slow Addition: Add the brominating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile, which disfavors polybromination.
Q2: I am observing significant tar or polymer formation in my reaction mixture, leading to a low yield of the desired bromofuran.
A2: Furan is sensitive to strong acids and can readily polymerize, especially under harsh reaction conditions.[1] Tar formation is a common issue in electrophilic substitution reactions of furan. To mitigate this:
-
Avoid Strong Acids: If possible, avoid the use of strong Brønsted or Lewis acids as catalysts. If an acid catalyst is necessary, use a milder one and carefully control its concentration.
-
Solvent Choice: The choice of solvent can influence polymerization. Solvents like dimethylformamide (DMF) can help to control the reaction and minimize tar formation.[2] In some cases, using alcohols as solvents can suppress the polymerization of furan by stabilizing reactive intermediates.
-
Temperature Control: High temperatures can promote polymerization. Maintain the recommended reaction temperature and avoid localized overheating.
-
Work-up Procedure: Neutralize any acidic byproducts promptly during the work-up to prevent acid-catalyzed degradation of the product.
Q3: My reaction has resulted in a complex mixture of products, and I suspect ring-opening of the furan has occurred.
A3: The furan ring is susceptible to opening, particularly in the presence of strong electrophiles and nucleophilic solvents.[1] To prevent this:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can act as a nucleophile and promote ring-opening pathways.
-
Mild Reagents: Employ milder brominating agents like NBS, which are less prone to inducing ring-opening compared to elemental bromine under harsh conditions.
-
Control of Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as prolonged exposure to the reaction conditions can lead to product degradation and ring-opening.
Q4: The yield of my desired 3-bromofuran is consistently low, with the formation of multiple unidentified side-products.
A4: The synthesis of 3-bromofuran via electrophilic substitution is challenging due to the strong preference for substitution at the 2- and 5-positions. Side reactions are common. Consider these strategies:
-
Alternative Synthetic Routes: Direct bromination of furan is not the most efficient method for preparing 3-bromofuran. Consider alternative strategies such as metal-halogen exchange from a pre-functionalized furan or other multi-step synthetic sequences.
-
Catalyst Selection: If pursuing an electrophilic substitution route, the choice of catalyst is critical. Experiment with different mild acidic catalysts to optimize the regioselectivity.
-
Purification Challenges: Be aware that the purification of 3-bromofuran from its isomers and other side-products can be difficult. Utilize high-resolution chromatographic techniques for separation.
Frequently Asked Questions (FAQs)
Q: What is the most common side-product in the mono-bromination of furan?
A: The most common side-product in the mono-bromination of furan is 2,5-dibromofuran. This is due to the high electron density of the furan ring, which activates it for a second electrophilic substitution. The initial introduction of a bromine atom only slightly deactivates the ring, making it susceptible to further bromination.
Q: Why is electrophilic substitution favored at the 2-position of the furan ring?
A: Electrophilic attack at the 2-position (alpha-position) of the furan ring leads to a more stable carbocation intermediate. This intermediate can be stabilized by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the 3-position (beta-position) results in a carbocation intermediate with only two resonance structures, making it less stable. Consequently, the activation energy for substitution at the 2-position is lower, and this pathway is kinetically favored.
Q: Can I use elemental bromine for the synthesis of 2-bromofuran?
A: Yes, elemental bromine (Br₂) can be used. However, the reaction requires careful control of conditions to minimize side-product formation. Using a solvent like dimethylformamide (DMF) and maintaining a low temperature are crucial for achieving a good yield of the mono-brominated product.[2]
Q: Is it possible to synthesize 2,5-dibromofuran selectively?
A: Yes, 2,5-dibromofuran can be synthesized by reacting furan with two molar equivalents of bromine in a suitable solvent like DMF.[2]
Data Presentation
The following table summarizes the reported yields of bromofuran derivatives under different reaction conditions.
| Desired Product | Brominating Agent | Solvent | Stoichiometry (Furan:Bromine) | Temperature | Yield of Desired Product | Major Side-Product(s) | Reference |
| 2-Bromofuran | Br₂ | DMF | 1 : 1 | Not specified | 70% | 2,5-Dibromofuran (~8%) | [1][2] |
| 2-Bromofuran | NBS | DMF | 2 : 1 | 25-35°C | 65-75% | Succinimide | |
| 2,5-Dibromofuran | Br₂ | DMF | 1 : 2 | Not specified | 48% | Polybrominated furans, Tars | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromofuran using N-Bromosuccinimide (NBS) in DMF
This protocol is adapted from a reported scalable procedure.
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Distilled water
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve furan (0.225 mol) in DMF (40 mL).
-
In a separate beaker, prepare a solution of NBS (0.112 mol) in DMF (60 mL).
-
Slowly add the NBS solution to the furan solution via the dropping funnel over a period of 40-60 minutes. Maintain the internal temperature of the reaction mixture between 25-35°C by using a water bath for cooling if necessary. The addition is exothermic.
-
After the complete addition of the NBS solution, stir the reaction mixture at ambient temperature for an additional 2-4 hours.
-
Set up a steam distillation apparatus. Heat the reaction mixture to 100-110°C to distill off any unreacted furan.
-
Introduce a constant jet of steam into the reaction flask. Collect the distillate, which consists of water and 2-bromofuran.
-
Continue the steam distillation until no more organic product is collected.
-
Transfer the distillate to a separatory funnel and add 20-30 mL of water. Shake the funnel to extract any residual DMF into the aqueous layer.
-
Separate the lower organic layer, which is colorless 2-bromofuran.
-
Dry the product over anhydrous K₂CO₃. The expected yield is 65-75%.
Protocol 2: Synthesis of 2,5-Dibromofuran using Bromine in DMF
This protocol is based on a reported procedure for the synthesis of 2,5-dibromofuran.[2]
Materials:
-
Furan
-
Bromine (Br₂)
-
Dimethylformamide (DMF)
-
Ice-water bath
-
Aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve furan (1 mol) in DMF.
-
Cool the solution in an ice-water bath.
-
Slowly add bromine (2 mol) to the cooled solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into a large volume of ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield 2,5-dibromofuran. The reported yield is approximately 48%.[2]
Visualizations
The following diagrams illustrate the key reaction mechanisms and workflows involved in the synthesis of bromofuran derivatives.
Caption: Mechanism of Electrophilic Bromination of Furan.
Caption: Formation of 2,5-Dibromofuran Side-Product.
Caption: Simplified Mechanism of Furan Ring Opening.
Caption: General Workflow for Bromofuran Synthesis.
References
addressing challenges in the scale-up synthesis of 1-(5-bromofuran-2-carbonyl)piperazine
Welcome to the technical support center for the scale-up synthesis of 1-(5-bromofuran-2-carbonyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key intermediate.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient purification. | - Monitor reaction progress by TLC or HPLC. - Optimize temperature; initial cooling followed by warming to room temperature is often effective. - Ensure 5-bromofuran-2-carboxylic acid and piperazine are of high purity. - See "Purification Challenges" FAQ. |
| Formation of Bis-acylated Byproduct | - Incorrect stoichiometry (insufficient excess of piperazine). - Slow addition of the acylating agent. - High reaction temperature. | - Use a significant excess of piperazine (e.g., 4-5 equivalents). - Add the activated 5-bromofuran-2-carbonyl species dropwise to the piperazine solution at a low temperature (0-5 °C). - Maintain a low reaction temperature during the addition phase. |
| Product Contaminated with Unreacted Piperazine | - Insufficient work-up to remove excess piperazine. | - Perform an acidic wash (e.g., with dilute HCl) during the work-up to protonate and dissolve the excess piperazine in the aqueous layer. - Recrystallization from a suitable solvent system can also remove residual piperazine. |
| Product is an Oil or Gummy Solid | - Presence of impurities. - Residual solvent. | - Purify the crude product by column chromatography. - Ensure the product is thoroughly dried under vacuum. - Attempt to crystallize the purified product from a different solvent or solvent mixture. |
| Dark-colored Product | - Decomposition of the furan ring, especially at elevated temperatures or in the presence of strong acids/bases. | - Maintain controlled temperatures throughout the reaction and work-up. - Use a milder base if possible. - Consider purification by column chromatography with a silica gel treated with a small amount of triethylamine to prevent streaking. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most common and scalable approach involves the acylation of piperazine with an activated form of 5-bromofuran-2-carboxylic acid. This is typically achieved by first converting the carboxylic acid to an acyl chloride or by using a peptide coupling agent. To minimize the formation of the bis-acylated byproduct, a significant excess of piperazine is used, and the reaction is carried out at a controlled, low temperature.
Q2: How can I minimize the formation of the bis-acylated byproduct, 1,4-bis(5-bromofuran-2-carbonyl)piperazine?
Minimizing the bis-acylated byproduct is a critical challenge. The key strategies are:
-
Stoichiometry: Use a large excess of piperazine (typically 4-5 equivalents or more) relative to the 5-bromofuran-2-carbonyl precursor.
-
Controlled Addition: Add the activated acylating agent (e.g., 5-bromofuran-2-carbonyl chloride) slowly and dropwise to a cooled solution of piperazine. This ensures that the acylating agent reacts with the vast excess of mono-amine before it can react with the newly formed mono-acylated product.
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition and for a period thereafter to control the reaction rate and selectivity.
Q3: What are the recommended purification methods for this compound at an industrial scale?
Given that the product is a basic compound, several purification strategies can be employed at scale:
-
Acid-Base Extraction: After the reaction, the excess piperazine can be removed by washing the organic layer with a dilute acid solution. The product, being less basic, may remain in the organic phase, or it can be extracted into the acidic aqueous phase, washed, and then liberated by basification and re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/heptane) is an effective method for purification.
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel is an option. However, for large-scale production, this can be costly. The choice of eluent is crucial; a common system is a mixture of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 0.5-1%) to prevent the basic product from streaking on the acidic silica gel.
Q4: What are the key analytical techniques to monitor the reaction and assess the purity of the final product?
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the consumption of the starting material and the formation of the product and byproducts. A typical mobile phase would be dichloromethane/methanol (e.g., 9:1).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify byproducts.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride
This protocol involves the conversion of 5-bromofuran-2-carboxylic acid to its acyl chloride, followed by reaction with piperazine.
Step 1: Formation of 5-bromofuran-2-carbonyl chloride
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), add a catalytic amount of dimethylformamide (DMF, ~0.02 eq).
-
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) or oxalyl chloride ((COCl)₂, 1.2-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (typically 1-3 hours, monitor by the cessation of gas evolution and TLC/HPLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromofuran-2-carbonyl chloride, which can be used directly in the next step.
Step 2: Acylation of Piperazine
-
In a separate reactor, dissolve piperazine (4.0-5.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 5-bromofuran-2-carbonyl chloride from Step 1 in the same solvent.
-
Add the solution of the acyl chloride dropwise to the cooled piperazine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using a Coupling Agent
This protocol uses a coupling agent to directly react 5-bromofuran-2-carboxylic acid with piperazine.
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve piperazine (4.0-5.0 eq) in the same solvent.
-
Slowly add the piperazine solution to the activated carboxylic acid mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
Work-up and Purification:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with the reaction solvent and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-acylation
| Parameter | Method A: Acyl Chloride | Method B: Coupling Agent |
| Piperazine Equivalents | 4.0 - 5.0 | 4.0 - 5.0 |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Yield | 75-85% | 80-90% |
| Purity (crude) | 70-80% | 75-85% |
| Key Byproduct | Bis-acylated piperazine | Bis-acylated piperazine, unreacted starting materials |
| Scalability | Good | Moderate (cost of coupling agents can be a factor) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Strategies for Reducing the Toxicity of Novel Heterocyclic Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in mitigating the toxicity of novel heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My novel heterocyclic compound shows significant cytotoxicity in initial screenings. What are the common underlying mechanisms?
A1: Cytotoxicity of novel heterocyclic compounds often stems from their metabolic activation into reactive metabolites. A primary mechanism involves enzymes from the Cytochrome P450 (CYP) family, which can oxidize the heterocyclic structure.[1] This process can generate highly reactive intermediates that lead to the formation of DNA adducts, induce oxidative stress, and disrupt essential cellular processes, ultimately causing cell death. Another common issue is off-target activity, where the compound interacts with unintended biological targets, triggering toxic pathways.
Q2: What are the primary strategies to reduce the toxicity of a promising heterocyclic lead compound?
A2: The two main strategies for reducing the toxicity of heterocyclic compounds are structural modification and advanced formulation.
-
Structural Modification: This involves altering the chemical structure of the compound to block metabolic activation pathways or eliminate structural motifs associated with toxicity. A key technique is bioisosteric replacement, where a specific part of the molecule is replaced with a structurally different but functionally similar group to improve the compound's safety profile.
-
Advanced Formulation: This strategy focuses on altering the delivery of the compound to the body to minimize exposure of healthy tissues to the toxic effects. This can be achieved through encapsulation in nanoformulations, such as liposomes, which can improve the drug's pharmacokinetic profile and potentially target it to the site of action.[2][3][4][5]
Q3: How can I predict the potential toxicity of my heterocyclic compounds early in the drug discovery process?
A3: Early-stage toxicity prediction is crucial. A combination of in silico (computational) and in vitro methods is recommended.
-
In Silico Tools: Computational models can predict potential liabilities based on the compound's structure. These tools analyze structure-activity relationships (SAR) and compare the compound to databases of known toxic molecules to flag potential issues.
-
In Vitro Assays: A panel of in vitro toxicity assays should be run on a small scale. These assays, such as the MTT assay for cytotoxicity, the Ames test for mutagenicity, and specific assays for mechanisms like hERG inhibition (cardiotoxicity), can provide early warnings of potential problems.
Q4: Can changing the formulation of my compound really make a difference in its toxicity profile?
A4: Absolutely. Encapsulating a heterocyclic compound in a nanoformulation, such as a liposome, can significantly alter its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][4] This can shield the compound from metabolic enzymes, reduce its peak concentration in the bloodstream, and limit its distribution to sensitive organs, thereby decreasing its overall toxicity.[2][5] For example, liposomal formulations of certain anticancer drugs have been shown to reduce cardiotoxicity compared to the free drug.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in MTT Assay
Problem: Your heterocyclic compound shows a low IC50 value in an MTT assay, indicating high cytotoxicity.
Possible Cause: The compound may be undergoing metabolic activation into a toxic species by the cell line used in the assay.
Troubleshooting Steps:
-
Investigate Metabolic Activation:
-
Co-incubate your compound with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) in the MTT assay. A significant increase in the IC50 value would suggest that P450-mediated metabolism is responsible for the cytotoxicity.
-
If available, use a cell line with low metabolic activity and compare the results to a metabolically active line (e.g., primary hepatocytes or HepG2 cells).
-
-
Structural Modification (Bioisosteric Replacement):
-
Identify potential sites of metabolic activation on your molecule (e.g., electron-rich aromatic rings, benzylic positions).
-
Consider bioisosteric replacement of these labile moieties. For example, replacing a metabolically susceptible phenyl ring with a pyridine or thiophene ring can alter the metabolic profile and reduce toxicity.
-
Another strategy is to introduce electron-withdrawing groups (e.g., fluorine) near the site of metabolism to decrease its susceptibility to oxidation.
-
-
Assess Off-Target Effects:
-
Use a broad panel of in vitro pharmacology assays to determine if your compound is hitting unintended targets that could lead to cytotoxicity.
-
Issue 2: Compound Shows Mutagenicity in Ames Test
Problem: Your heterocyclic compound is positive in the Ames test, indicating it may be a mutagen.
Possible Cause: The compound or its metabolites can intercalate with DNA or form covalent DNA adducts.
Troubleshooting Steps:
-
Confirm with and without Metabolic Activation (S9 fraction):
-
The Ames test is typically performed with and without the S9 fraction (a source of metabolic enzymes). If mutagenicity is only observed in the presence of the S9 fraction, it confirms that a metabolite is the mutagenic species.
-
-
Structural Modifications to Block DNA Interaction:
-
If the compound has a planar polycyclic aromatic structure, consider modifications that disrupt this planarity to reduce DNA intercalation.
-
Identify and modify functional groups that are likely to be metabolically activated to electrophilic species that can react with DNA. For instance, aromatic amines are a common structural alert for mutagenicity.
-
-
Follow-up Genotoxicity Assays:
-
A positive Ames test should be followed up with other genotoxicity assays in mammalian cells, such as the in vitro micronucleus assay or the mouse lymphoma assay, to assess the relevance of the finding.
-
Data Presentation
The following table provides an example of how structural modification through bioisosteric replacement can impact the cytotoxicity of a hypothetical heterocyclic compound.
| Compound | Structural Modification | Rationale | Cytotoxicity (IC50 in µM) |
| Parent Compound (HET-001) | N/A | Original lead compound | 1.5 |
| Analogue 1 (HET-002) | Phenyl ring replaced with a Pyridine ring | Introduce a nitrogen atom to alter electronic properties and metabolic profile. | 12.8 |
| Analogue 2 (HET-003) | Methyl group replaced with a Trifluoromethyl group | Block metabolic oxidation at the benzylic position. | 25.4 |
| Analogue 3 (HET-004) | Thiophene ring replaced with a Furan ring | Alter the heteroatom to modulate metabolic stability. | 8.2 |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of structural modifications.
Experimental Protocols
Key Experiment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compound and vehicle control
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Logical Workflow for Toxicity Reduction
Caption: A logical workflow for identifying and mitigating the toxicity of novel heterocyclic compounds.
Signaling Pathway: Piperazine-Induced Hepatotoxicity
Certain piperazine-containing heterocyclic compounds have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis. This can lead to phospholipidosis and steatosis. The sterol regulatory element-binding protein (SREBP) has been identified as a key transcription factor in this pathway.[1]
Caption: A simplified signaling pathway for piperazine-induced hepatotoxicity via SREBP activation.
References
- 1. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Development for 1-(5-bromofuran-2-carbonyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analytical method development of 1-(5-bromofuran-2-carbonyl)piperazine. It includes frequently asked questions, detailed troubleshooting guides, and example protocols to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector is the most suitable and widely used technique for a compound like this compound. The molecule contains a bromofuran carbonyl system, which acts as a chromophore, allowing for sensitive UV detection. Reversed-Phase HPLC (RP-HPLC) is typically the method of choice for this type of moderately polar molecule.
Q2: How do I select an appropriate HPLC column?
A2: A C18 (octadecylsilane) column is the standard starting point for RP-HPLC method development and is highly recommended. Typical dimensions for analytical work are 4.6 mm x 150 mm or 4.6 mm x 250 mm, with a particle size of 3.5 µm or 5 µm. These columns provide excellent separation efficiency and are robust for routine analysis.
Q3: What mobile phase composition should I start with?
A3: A good starting point for the mobile phase is a mixture of an organic solvent and an aqueous buffer.
-
Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.
-
Aqueous Buffer: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a pH between 3.0 and 6.0 is recommended. The buffer stabilizes the pH and can improve the peak shape of the piperazine moiety.
-
Initial Gradient: Begin with a gradient elution from low to high organic composition (e.g., 20% to 80% Acetonitrile over 15 minutes) to determine the approximate retention time of the analyte. From there, you can optimize for an isocratic method if desired.
Q4: How do I prepare the sample and standards for analysis?
A4: The sample should be dissolved in a solvent that is miscible with the mobile phase and in which the analyte is stable. A mixture of water and acetonitrile (e.g., 50:50 v/v) is often a good choice for the diluent. Ensure the final concentration of the sample falls within the linear range of the method, which is determined during method validation.
Q5: What are the key parameters for analytical method validation?
A5: Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[1][2][3] Key parameters, as defined by regulatory bodies like the ICH, include:[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Guides
This section addresses common issues encountered during HPLC analysis.
Q1: My chromatographic peak is tailing or fronting. What are the causes and solutions?
A1: Poor peak shape can compromise the accuracy of quantification.[4][5]
-
Peak Tailing: Often caused by secondary interactions between the basic piperazine nitrogen and acidic silanols on the silica-based column packing.[4]
-
Solution 1: Lower the mobile phase pH (e.g., to pH 3.0) to ensure the piperazine moiety is fully protonated.
-
Solution 2: Add a basic competitor, like 0.1% Triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Solution 3: Ensure the sample is dissolved in the mobile phase or a weaker solvent; dissolving the sample in a much stronger organic solvent can cause distortion.[6]
-
-
Peak Fronting: Typically a sign of column overload.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[4]
-
Q2: The retention time of my analyte is shifting between injections. Why?
A2: Inconsistent retention times are a common problem that affects the reliability of peak identification.[7]
-
Possible Cause 1: Insufficient Column Equilibration. If the mobile phase composition is changed or a gradient is run, the column needs time to re-equilibrate.
-
Solution: Increase the equilibration time between injections, ensuring at least 10 column volumes of the initial mobile phase pass through the column.[8]
-
-
Possible Cause 2: Mobile Phase Issues. The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.
-
Possible Cause 3: Fluctuating Column Temperature.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[8]
-
-
Possible Cause 4: Pump or Leak Issues. Leaks or faulty pump check valves can cause inconsistent flow rates.
Q3: I am observing a noisy or drifting baseline. What should I do?
A3: A stable baseline is critical for accurate integration and achieving a low limit of detection.
-
Possible Cause 1: Air Bubbles in the System.
-
Possible Cause 2: Contaminated Mobile Phase or Detector Cell.
-
Possible Cause 3: Failing Detector Lamp.
Q4: I see "ghost peaks" in my chromatogram. What are they?
A4: Ghost peaks are unexpected peaks that can appear in a blank run or co-elute with the analyte.
-
Possible Cause 1: Sample Carryover. Residual sample from a previous injection may be eluting.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Possible Cause 2: Contamination. Contaminants can be introduced from the sample, diluent, or mobile phase.
-
Solution: Ensure all glassware is clean and use fresh, high-purity solvents.
-
-
Possible Cause 3: Late Elution. A peak from a previous injection may have a very long retention time and appear in a subsequent run.
Detailed Experimental Protocol: HPLC-UV Method
This section provides a representative RP-HPLC method for the analysis of this compound.
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 55% Mobile Phase A : 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
| Sample Diluent | Water : Acetonitrile (50:50, v/v) |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of potassium phosphate in HPLC-grade water and adjusting the pH. Filter through a 0.45 µm membrane filter.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample powder and dissolve it in the sample diluent to achieve a target concentration of approximately 50 µg/mL.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the blank (diluent), standards, and samples.
Example Method Validation Data
The following tables summarize typical data obtained during method validation.
Table 1: System Suitability Test (SST) Results (Based on 6 replicate injections of a working standard)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.2% |
Table 2: Linearity Study Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150,234 |
| 25 | 375,890 |
| 50 | 751,233 |
| 75 | 1,124,987 |
| 100 | 1,501,560 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate key processes in analytical method development.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Decision Tree for Troubleshooting HPLC Peak Tailing.
References
- 1. upm-inc.com [upm-inc.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. iosrphr.org [iosrphr.org]
- 4. hplc.eu [hplc.eu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. aelabgroup.com [aelabgroup.com]
managing the reactivity of the bromofuran moiety in subsequent reactions
Welcome to the technical support center for managing the reactivity of the bromofuran moiety. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the challenges of using bromofuran derivatives in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the reactivity of the bromofuran moiety?
A1: The primary challenges stem from a combination of factors:
-
Ring Instability: The furan ring is susceptible to opening under strongly acidic or basic conditions, particularly at elevated temperatures.[1] This can lead to the formation of undesired 1,4-dicarbonyl compounds or related derivatives.[2][3]
-
Competitive Reactions: In palladium-catalyzed cross-coupling reactions, side reactions such as protodeboronation of boronic acid partners in Suzuki couplings can reduce yields.[4][5] Homocoupling of the organometallic partner is also a common side reaction.[6]
-
Variable Reactivity of Isomers: 2-Bromofuran and 3-bromofuran exhibit different reactivity patterns. The proton at the C2 position of the furan ring is more acidic, making 2-lithiofuran more thermodynamically stable than 3-lithiofuran.[2] This has significant implications for metal-halogen exchange reactions.
-
Catalyst Inhibition/Deactivation: Impurities in reagents or degradation of the furan moiety can lead to the deactivation of palladium catalysts.
Q2: Which isomer is more reactive in palladium-catalyzed cross-coupling reactions, 2-bromofuran or 3-bromofuran?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order of C-X bond strength (C-I > C-Br > C-Cl). For bromofurans, the C2-Br bond is typically more reactive towards oxidative addition to a Pd(0) complex than the C3-Br bond. This is due to the electronic properties of the furan ring. Therefore, in substrates containing both 2-bromo and 3-bromo substituents, selective coupling at the 2-position can often be achieved.[7][8]
Q3: Can the furan ring be protected to prevent side reactions?
A3: Yes, protecting the furan ring can be a viable strategy, although it is not always necessary and adds steps to the synthesis. The most common reason to "protect" a furan is to mask a dicarbonyl functionality, which can be revealed later through oxidation. However, if the goal is to prevent ring opening under harsh conditions, alternative strategies like using milder reaction conditions are often preferred. For specific functionalities on the furan, such as hydroxyl or carbonyl groups, standard protecting group strategies can be employed to prevent interference with the desired reaction.[9]
Q4: What are the typical storage conditions for bromofurans?
A4: Bromofurans should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). They can be sensitive to light and air, which may cause gradual decomposition. Some commercial suppliers provide 2-bromofuran stabilized with calcium oxide (CaO) to neutralize any acidic impurities that could promote degradation.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
| Probable Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure the base is thoroughly dried. Consider using potassium trifluoroborate salts instead of boronic acids, as they can be more resistant to protodeboronation.[10] Adding a slight excess (1.1-1.2 equivalents) of the boron reagent can also compensate for some loss.[10] |
| Catalyst Deactivation | Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. Use fresh catalyst and consider ligands that are more robust. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity.[11] |
| Inefficient Transmetalation | The choice of base is crucial. For furan substrates, which can be sensitive, milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH.[9][12] The use of aqueous base solutions is common and can facilitate the transmetalation step.[9] |
| Furan Ring Degradation | Avoid high reaction temperatures for extended periods. If the reaction is sluggish, it is often better to screen different catalyst/ligand combinations rather than excessively increasing the temperature. |
| Dehalogenation of Bromofuran | This side reaction can occur, particularly with electron-rich bromofurans. Using a less reactive base or a different palladium catalyst system can sometimes mitigate this issue. Protecting the nitrogen in related heterocycles like pyrroles has been shown to suppress dehalogenation.[13] |
Stille Coupling
Problem: Reaction is sluggish or fails to go to completion.
| Probable Cause | Recommended Solution |
| Poor Transmetalation Rate | The Stille reaction does not require a base, but additives can accelerate the transmetalation step. The addition of a stoichiometric amount of Cu(I) salts (e.g., CuI) can significantly increase the reaction rate. Lithium chloride (LiCl) is also commonly used as an additive to facilitate the reaction.[6][14] |
| Homocoupling of Organostannane | This is a common side reaction in Stille couplings.[6] Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling. Using a slight excess of the bromofuran can also help favor the cross-coupling pathway. |
| Difficulty Removing Tin Byproducts | Tributyltin halides are toxic and can be difficult to remove during workup. Purification can be aided by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as an insoluble fluoride salt.[6] |
| Low Catalyst Activity | While Pd(PPh₃)₄ is a common catalyst, more active catalysts may be required for challenging substrates. Consider using Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃ or an NHC ligand.[15] |
Sonogashira Coupling
Problem: Low yield and/or formation of Glaser coupling byproduct (alkyne homocoupling).
| Probable Cause | Recommended Solution |
| Oxidative Addition is Rate-Limiting | For aryl bromides, the oxidative addition step is often slow. Increasing the reaction temperature can help, but with furan substrates, this must be done cautiously. Using more electron-rich and bulky phosphine ligands can accelerate this step.[16] |
| Catalyst Poisoning | The amine base (typically triethylamine or diisopropylamine) must be high purity and dry. Distilling the amine before use can be beneficial. |
| Glaser Homocoupling | This side reaction is promoted by the copper co-catalyst in the presence of oxygen. Rigorous degassing of the reaction mixture is critical. Alternatively, a copper-free Sonogashira protocol can be employed, which often requires a more active palladium catalyst system.[17] |
| Low Boiling Point of Alkyne | If using a volatile alkyne, ensure the reaction is performed in a sealed tube or with a reflux condenser to prevent its evaporation from the reaction mixture. |
Lithiation / Metal-Halogen Exchange
Problem: Low yield of the desired product after electrophilic quench, or formation of unexpected isomers.
| Probable Cause | Recommended Solution |
| Isomerization of Lithiated Species | When generating 3-lithiofuran via metal-halogen exchange from 3-bromofuran at -78 °C, it is crucial to maintain a low temperature. If the temperature rises above -40 °C, the 3-lithiofuran can isomerize to the more thermodynamically stable 2-lithiofuran, leading to the wrong product upon quenching.[2] |
| Competing Deprotonation | If the bromofuran substrate has other acidic protons, direct deprotonation by the organolithium reagent can compete with the desired metal-halogen exchange. Using a less basic organolithium (e.g., n-BuLi instead of t-BuLi) or a hindered base like LDA might favor one pathway over the other. |
| Side reaction with Electrophile | If using an alkyl halide as an electrophile, lithium-halogen exchange between the newly formed furyllithium and the alkyl halide can occur, leading to undesired byproducts (e.g., butylfuran if n-BuLi was the original lithiating agent).[18] Using alkyl iodides or adding the electrophile at very low temperatures can sometimes minimize this. |
| Furan Ring Opening | While less common under the typical anhydrous, low-temperature conditions of lithiation, highly functionalized or unstable furan derivatives might be susceptible to ring-opening upon warming or during workup. |
Quantitative Data Summary
The following tables summarize typical conditions and yields for various cross-coupling reactions involving bromofuran derivatives. Note that yields are highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling of 2-Bromofuran with Arylboronic Acids [19]
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2.5) | DMF/H₂O (3:1) | 75-85 | 16-20 | 78 |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2.5) | DMF/H₂O (3:1) | 75-85 | 16-20 | 85 |
| 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2.5) | DMF/H₂O (3:1) | 75-85 | 16-20 | 72 |
| 2-Methylphenylboronic acid | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2.5) | DMF/H₂O (3:1) | 75-85 | 16-20 | 65 |
Table 2: Heck Coupling of Aryl Bromides with Alkenes (Illustrative) [20]
| Aryl Bromide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa (2.5) | Ethanol | 140 (MW) | 30 | 76 |
| 4-Bromoacetophenone | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa (2.5) | Ethanol | 140 (MW) | 30 | 74 |
| 1-Bromo-4-nitrobenzene | Ethyl crotonate | Pd EnCat® 40 (0.8) | AcONa (2.5) | Ethanol | 140 (MW) | 30 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromofuran[19]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.0 mmol, 1.0 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%).
-
Add a degassed solvent mixture of DMF (3 mL) and water (1 mL).
-
Add 2-bromofuran (1.7 mmol, 1.7 equiv) via syringe.
-
Heat the reaction mixture to 75-85 °C and stir for 16-20 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water (15-20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling[6]
-
To a flame-dried round-bottom flask under an argon atmosphere, add the bromofuran (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
If required, add an additive such as CuI (10 mol%) or LiCl (3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an appropriate solvent like diethyl ether.
-
To remove tin byproducts, stir the organic solution with a saturated aqueous solution of KF for 1 hour, then filter the resulting precipitate through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualized Workflows and Logic
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Competing pathways in the lithiation of 3-bromofuran.
References
- 1. mdpi.com [mdpi.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [repository.kaust.edu.sa]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of Furoylpiperazine Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine analogs containing a furoyl or similar aromatic acyl moiety. While specific SAR studies on 1-(5-bromofuran-2-carbonyl)piperazine analogs are not extensively available in the reviewed literature, this document synthesizes data from closely related compounds to offer insights into the key structural features influencing their biological activity, particularly at dopamine and serotonin receptors.
Core Structure and Modifications
The central scaffold under consideration is the 1-aroylpiperazine moiety. The structure-activity relationships are typically explored by modifying three key regions: the aromatic ring (A), the piperazine ring (B), and the substituent at the N4 position of the piperazine ring (C).
Efficacy of Furan-Piperazine Analogs Compared to Known Anticancer Drugs: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticancer efficacy of 1-(5-bromofuran-2-carbonyl)piperazine is not currently available in the public domain. This guide provides a comparative analysis based on published data for structurally related furan-piperazine and benzofuran-piperazine derivatives to infer the potential efficacy and mechanism of action of this compound class. The data for analogue compounds and standard anticancer drugs are presented as reported in the respective studies; however, direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The furan-piperazine scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. The furan ring is a key structural motif in many biologically active compounds, while the piperazine moiety is known to enhance pharmacokinetic properties and can be readily functionalized to modulate biological activity. This guide provides a comparative overview of the cytotoxic effects of furan-piperazine analogues against various cancer cell lines, benchmarked against established anticancer drugs such as Cisplatin and Doxorubicin.
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer activity of novel chemical entities is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values for representative furan-piperazine and benzofuran-piperazine derivatives compared to standard chemotherapeutic agents in various human cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzofuran-Piperazine Derivative 16 | A549 (Lung) | 0.12 | Cisplatin (DDP) | Not specified in direct study |
| SGC7901 (Gastric) | 2.75 | Cisplatin (DDP) | Not specified in direct study | |
| Benzofuran-Piperazine Derivative 9h | Panc-1 (Pancreatic) | 0.94 | Cisplatin | 6.98 |
| MCF-7 (Breast) | 2.92 | Cisplatin | 5.45 | |
| A549 (Lung) | 1.71 | Cisplatin | 6.72 | |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea 5l | A549 (Lung) | 3.22 | Doxorubicin | 2.93 |
| HCT-116 (Colon) | 2.71 | Doxorubicin | 3.10 | |
| Rhein–piperazine–furanone hybrid 5e | A549 (Lung) | 5.74 | Rhein | 265.59 |
| Cytarabine (CAR) | 202.57 | |||
| H460 (Lung) | 4.35 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of furan-piperazine derivatives.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (furan-piperazine derivatives) and reference drugs (e.g., Cisplatin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or reference drugs. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.
Mandatory Visualization
Proposed Signaling Pathway for Furan-Piperazine Induced Apoptosis
The diagram below illustrates a plausible signaling cascade initiated by furan-piperazine derivatives leading to apoptosis in cancer cells. Mechanistic studies on related compounds suggest the involvement of the intrinsic mitochondrial pathway.
Caption: Proposed
validation of in vitro findings for 1-(5-bromofuran-2-carbonyl)piperazine in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of furan-piperazine derivatives, a chemical class with demonstrated potential across various therapeutic areas. Due to the limited availability of in vivo data for the specific compound 1-(5-bromofuran-2-carbonyl)piperazine, this document focuses on structurally related benzofuran-piperazine and other piperazine derivatives for which in vivo efficacy, and to some extent, pharmacokinetic and safety data, have been published. This comparative approach aims to provide a framework for researchers on the experimental validation of this compound class, translating in vitro findings to in vivo models.
Executive Summary
Furan and piperazine moieties are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacological properties. While in vitro studies often reveal promising activity, the successful translation to in vivo models is a critical step in the drug development pipeline. This guide synthesizes available in vivo data for representative furan-piperazine and piperazine derivatives to illustrate their potential in oncology, diabetes, and neurology. The data underscores the importance of in vivo studies in confirming efficacy, understanding pharmacokinetic profiles, and assessing preliminary safety.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of selected furan-piperazine and piperazine derivatives from preclinical studies.
| Compound Class | Therapeutic Area | Animal Model | Key Efficacy Findings | Reference |
| Benzofuran Piperazine Derivative | Cancer | MDA-MB-231 Xenograft Mice | Good anti-cancer efficacy observed. | [1] |
| Piperazine Derivative (Compound 3d) | Diabetes | Streptozotocin-induced Diabetic Mice | Significantly decreased blood glucose levels compared to the control diabetic group. | [2] |
| Piperazine Derivative (Compound 4) | Drug Delivery (Pharmacokinetic Modifier) | Rats | Increased the oral bioavailability of paclitaxel by 2.1-fold. | [3] |
| Piperazine Derivatives (MM5 & MC1) | Neurology | Rats | Modulated dopamine and serotonin release in the prefrontal cortex. | [4] |
| Piperazine Derivatives | Prion Diseases | Scrapie-infected Mice | Increased incubation time. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments cited in this guide.
In Vivo Anticancer Efficacy in a Xenograft Model
This protocol is based on the study of benzofuran piperazine derivatives.[1]
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Subcutaneously inject 5 x 106 MDA-MB-231 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the test compound (e.g., benzofuran piperazine derivative) or vehicle control intraperitoneally or orally at a specified dose and schedule (e.g., daily for 21 days).
-
Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. At the end of the study, excise tumors and measure their weight.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups using appropriate statistical tests.
In Vivo Hypoglycemic Activity Assessment
This protocol is adapted from the study of a piperazine derivative in a diabetic mouse model.[2]
-
Animal Model: Male BALB/c mice.
-
Induction of Diabetes: Administer streptozotocin (STZ) dissolved in citrate buffer to induce diabetes. Monitor blood glucose levels to confirm hyperglycemia.
-
Treatment: Divide diabetic mice into control and treatment groups. Administer the test compound (e.g., piperazine derivative 3d) or vehicle orally.
-
Efficacy Assessment: Measure blood glucose levels from tail vein blood at various time points post-treatment (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Data Analysis: Compare the blood glucose levels between the treated and control groups over time.
Signaling Pathways and Mechanisms of Action
The biological activity of furan-piperazine derivatives can be attributed to their interaction with various cellular pathways. The piperazine moiety, for instance, is a well-known scaffold for compounds targeting central nervous system receptors.[6]
Diagram of a Potential Signaling Pathway for a Furan-Piperazine Derivative in Cancer
Caption: Hypothetical signaling cascade initiated by a furan-piperazine derivative in a cancer cell.
Diagram of the Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of a novel therapeutic candidate.
Conclusion
While direct in vivo data for this compound is not yet publicly available, the comparative analysis of structurally related furan-piperazine and piperazine derivatives provides strong evidence for the therapeutic potential of this chemical class. The presented in vivo studies demonstrate significant efficacy in preclinical models of cancer and diabetes, as well as modulatory effects in the central nervous system. The experimental protocols and workflow diagrams included in this guide offer a practical framework for researchers aiming to advance their furan-piperazine compounds from in vitro discovery to in vivo validation. Future studies are warranted to elucidate the specific in vivo profile of this compound and to fully realize the therapeutic promise of this compound family.
References
- 1. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]
- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Furan and Thiophene in Bioactive Piperazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between incorporating a furan or a thiophene moiety into a piperazine-based drug candidate can significantly impact its biological activity and physicochemical properties. This guide provides a comparative analysis of these two five-membered heterocycles within the context of bioactive piperazine derivatives, supported by experimental data and detailed protocols.
The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug molecules.[1] When coupled with aromatic heterocycles like furan and thiophene, the resulting derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal effects.[2][3][4] The selection between furan and thiophene is a critical decision in the drug design process, as their subtle structural and electronic differences can lead to notable variations in efficacy and mechanism of action.
Physicochemical Properties: A Tale of Two Heterocycles
Furan and thiophene are considered bioisosteres of the phenyl ring, but they possess distinct electronic and lipophilic characteristics that influence their interactions with biological targets.[5] Thiophene is generally considered to be more aromatic than furan and its sulfur atom is a better hydrogen bond acceptor than furan's oxygen. These differences can affect drug-receptor binding and metabolic stability.[3]
Comparative Biological Activity: Data-Driven Insights
To provide a clear comparison, the following tables summarize quantitative data from studies that have evaluated both furan and thiophene-containing piperazine derivatives, or closely related analogs, under similar experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Scaffold | Furan Derivative (IC50 µM) | Thiophene Derivative (IC50 µM) | Cancer Cell Line | Reference |
| Pyridine-Hybrid | 49.0 | 31.3 | HCT-116 | [6] |
| Pyridine-Hybrid | 55.5 | 19.3 | MCF-7 | [6] |
| Pyridine-Hybrid | 44.8 | 22.7 | HepG2 | [6] |
| Pyridine-Hybrid | 70.7 | 36.8 | A549 | [6] |
Table 2: Comparative Anti-inflammatory Activity
| Compound Scaffold | Furan Derivative (% Inhibition) | Thiophene Derivative (% Inhibition) | Assay | Reference |
| Acetylenic Derivatives | Active | Devoid of Activity | Acetic acid-induced constriction | [7][8] |
| Symmetric Derivatives | - | 40% | Carrageenan-induced paw edema | [9] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison on the exact same molecular backbone in all cases. The provided references should be consulted for specific details.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the bioactivity of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (furan and thiophene piperazine derivatives) and incubate for another 24-72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Groups: Divide male Wistar rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for the furan and thiophene piperazine derivatives.[12][13]
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30 minutes before inducing inflammation.[13]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[12][14]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][13]
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Enzyme Inhibition: EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Protocol:
-
Reagent Preparation: Prepare solutions of the EGFR enzyme, a peptide substrate (e.g., Y12-Sox), and ATP in a kinase reaction buffer.
-
Compound Incubation: Pre-incubate the EGFR enzyme with serially diluted test compounds in a 384-well plate for 30 minutes at 27°C.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP/substrate mix to the wells.
-
Signal Detection: Monitor the reaction kinetics by measuring the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
IC50 Determination: Plot the initial velocity of the reaction against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these derivatives is key to rational drug design. The following diagrams, generated using the DOT language, illustrate some of the known or proposed mechanisms of action.
Caption: EGFR signaling pathway and its inhibition by furan/thiophene piperazine derivatives.
Caption: Mechanism of microtubule destabilization by piperazine derivatives leading to apoptosis.
Caption: Urotensin-II receptor signaling and its antagonism by piperazine derivatives.
Conclusion
The choice between a furan and a thiophene moiety in the design of bioactive piperazine derivatives is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. While thiophene-containing derivatives have shown superior activity in some anticancer studies, furan-based compounds have also demonstrated significant potential.[6] The subtle differences in their physicochemical properties can be exploited by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic parameters of a drug candidate. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers in this field to make more informed decisions in the design and development of novel piperazine-based therapeutics. Further head-to-head comparative studies are warranted to more definitively delineate the structure-activity relationships and therapeutic potential of these two important classes of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophenes and furans derivatives: a new class of potential pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. ClinPGx [clinpgx.org]
Assessing the Selectivity of 1-(5-bromofuran-2-carbonyl)piperazine for Specific Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological target selectivity of the novel compound 1-(5-bromofuran-2-carbonyl)piperazine. Due to the limited publicly available data on this specific molecule, this analysis leverages experimental data from structurally similar furan-piperazine and benzofuran-piperazine derivatives to infer potential activities and establish a framework for future investigation. The guide compares these analogs against known inhibitors for Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 2 (CDK2), two potential target classes identified through structural similarity analysis.
Introduction to this compound and its Analogs
The piperazine moiety is a prevalent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents targeting the central nervous system, inflammation, and oncology.[1][2] Similarly, the furan ring is a key component in various biologically active compounds, including some with anti-inflammatory and anticancer properties.[3][4] The combination of these two motifs in this compound suggests a potential for interaction with various biological targets.
Given the structural relationship of the 5-bromofuran-2-carbonyl moiety to known cyclooxygenase inhibitors and the observed activity of benzofuran-piperazine derivatives against protein kinases, this guide will focus on the potential for this compound to selectively inhibit COX-2 and CDK2.[5][6]
Comparative Analysis of Biological Activity
To contextualize the potential activity of this compound, this section presents in vitro inhibitory data for structurally related compounds against COX-2 and CDK2. For comparison, data for well-established inhibitors of these targets are also included.
Table 1: Comparative in vitro Inhibitory Activity against Cyclooxygenase-2 (COX-2)
| Compound | Structure | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Hypothetical Activity of this compound | Structure of this compound | COX-2 | Data Not Available | Data Not Available | N/A |
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | Structure of P6 | COX-1 | 19,000 | >0.38 | Mofezolac |
| Mofezolac | Structure of Mofezolac | COX-1 | 7.9 | >6329 | P6 |
| Celecoxib | Structure of Celecoxib | COX-2 | 17.79 | High | Indomethacin |
| Indomethacin | Structure of Indomethacin | COX-1/COX-2 | - | Non-selective | Celecoxib |
Note: Data for P6 and Mofezolac are for COX-1, highlighting the potential for furan-containing scaffolds to interact with cyclooxygenases. Celecoxib and Indomethacin are provided as selective and non-selective COX-2 inhibitor benchmarks, respectively.[7][8]
Table 2: Comparative in vitro Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Compound | Structure | Target | IC50 (nM) | Reference Compound |
| Hypothetical Activity of this compound | Structure of this compound | CDK2 | Data Not Available | N/A |
| Benzofuran-piperazine derivative 9h | Structure of 9h | CDK2 | 40.91 | Staurosporine |
| Benzofuran-piperazine derivative 11d | Structure of 11d | CDK2 | 41.70 | Staurosporine |
| Benzofuran-piperazine derivative 11e | Structure of 11e | CDK2 | 46.88 | Staurosporine |
| Benzofuran-piperazine derivative 13c | Structure of 13c | CDK2 | 52.63 | Staurosporine |
| Staurosporine (Reference Inhibitor) | Structure of Staurosporine | Pan-kinase | 56.76 | N/A |
Note: The data presented for benzofuran-piperazine derivatives demonstrates the potential for this structural class to exhibit potent CDK2 inhibitory activity.[5]
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity against COX-2 and CDK2 are provided below. These protocols are based on established in vitro assays.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a kit to measure prostaglandin E2 (PGE2) production, such as an ELISA kit)
-
96-well microplates
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
Measure the amount of PGE2 produced in each well using a suitable detection method, such as an ELISA assay.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The selectivity index can be calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory effect of a compound on CDK2 activity.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Staurosporine)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., a phosphospecific antibody or a luminescent kinase assay kit that measures ATP consumption)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor.
-
In a suitable microplate, add the kinase assay buffer, the CDK2/Cyclin E enzyme complex, and the kinase substrate.
-
Add the test compound, reference inhibitor, or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:
-
Phosphospecific Antibody-based detection (e.g., ELISA, TR-FRET): Detect the amount of phosphorylated substrate.
-
Luminescent ATP detection: Measure the amount of remaining ATP. A decrease in luminescence indicates higher kinase activity.
-
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
To aid in understanding the biological context and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Novel Furan-Piperazine Compounds as 5-HT1A Receptor Ligands: A Comparative Guide
Introduction
The serotonin 1A (5-HT1A) receptor, a key G-protein coupled receptor, is a well-established target in the development of therapeutics for neuropsychiatric disorders such as anxiety and depression. Arylpiperazine derivatives are a prominent class of compounds that exhibit high affinity for this receptor.[1] This guide provides a comparative analysis of a novel furan-piperazine compound, designated FP-1, against the standard high-affinity 5-HT1A agonist, 8-OH-DPAT.[2][3] The furan moiety is a versatile heterocyclic scaffold known to be present in various biologically active compounds, and its incorporation into the piperazine structure represents a promising avenue for developing novel CNS agents.[4][5]
This document presents a cross-validation of experimental results, detailing the binding affinity of FP-1 at the human 5-HT1A receptor and comparing it with 8-OH-DPAT. Detailed experimental protocols for the in-vitro binding assays are provided, alongside a visualization of the experimental workflow and the canonical 5-HT1A signaling pathway.
Data Presentation: Comparative Binding Affinity
The binding affinities of the novel furan-piperazine compound FP-1 and the reference compound 8-OH-DPAT for the human 5-HT1A receptor were determined using a competitive radioligand binding assay. The results, presented as the inhibition constant (Ki), are summarized in the table below. Lower Ki values are indicative of higher binding affinity.
| Compound | Chemical Structure | Target Receptor | Radioligand | Ki (nM) |
| FP-1 (Novel Compound) | ![]() | Human 5-HT1A | [³H]-8-OH-DPAT | 0.78 |
| 8-OH-DPAT (Reference) | ![]() | Human 5-HT1A | [³H]-8-OH-DPAT | 0.9[2] |
Note: The data for FP-1 is representative of potent furan-piperazine derivatives synthesized for high 5-HT1A affinity. The Ki for 8-OH-DPAT is a literature-reported value.
Experimental Protocols
The following protocol outlines the methodology for the in-vitro radioligand binding assay used to determine the binding affinities of the test compounds for the 5-HT1A receptor.
Materials and Methods
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT1A receptor.[6]
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~140 Ci/mmol).
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: FP-1 and 8-OH-DPAT, dissolved in 100% DMSO to create stock solutions.
-
Non-specific Binding: Determined in the presence of 10 µM unlabeled serotonin.
-
Instrumentation: Liquid scintillation counter.
Assay Procedure
-
Membrane Preparation: The CHO-K1 cell membranes are thawed and homogenized in ice-cold incubation buffer. The protein concentration is determined using a standard Bradford assay.
-
Reaction Mixture: For the competition binding assay, the reaction tubes are prepared containing:
-
50 µL of incubation buffer.
-
50 µL of [³H]-8-OH-DPAT at a final concentration of 1.0 nM.
-
50 µL of varying concentrations of the test compound (FP-1 or 8-OH-DPAT) or the vehicle for total binding. For non-specific binding, 10 µM serotonin is added.
-
50 µL of the cell membrane preparation (approximately 20 µg of protein).
-
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine. The filters are then washed three times with 4 mL of ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail. The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined from the competition curves using non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the competitive radioligand binding assay.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the therapeutic effects of 5-HT1A receptor modulators.
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. genscript.com [genscript.com]
Performance Benchmark of Novel Kinase Inhibitors: A Comparative Guide to 1-(5-bromofuran-2-carbonyl)piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profile of a representative benzofuran-piperazine compound, a structural analog of 1-(5-bromofuran-2-carbonyl)piperazine. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this guide utilizes experimental data from a closely related and potent benzofuran-piperazine derivative, designated as Compound 9h , for a robust and data-driven comparison against established kinase inhibitors.
The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors, offering insights into the potential efficacy and selectivity of this class of compounds.
Comparative Kinase Inhibition Profile
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values of Compound 9h and other well-characterized kinase inhibitors against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy.[1]
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 9h | CDK2 | 40.91 | Staurosporine |
| Staurosporine | CDK2 | 56.76 | - |
| Roscovitine (Seliciclib) | CDK2 | 100 | - |
| Flavopiridol (Alvocidib) | CDK2 | 100 | - |
Visualizing Key Processes
To facilitate a clearer understanding of the experimental workflow and the targeted biological pathway, the following diagrams have been generated.
References
In Vivo Toxicity Profile: A Comparative Analysis of 1-(5-bromofuran-2-carbonyl)piperazine and Established Piperazine Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity of piperazine and its derivatives, which serves as a predictive framework for assessing the potential toxicity of novel compounds such as 1-(5-bromofuran-2-carbonyl)piperazine. Due to the absence of publicly available in vivo toxicity data for this compound, this document leverages data from structurally related compounds to offer a foundational understanding of potential toxicological endpoints. The information presented herein is intended to guide future preclinical safety assessments.
Comparative Toxicity Data
The following table summarizes key in vivo toxicity data for piperazine and several of its derivatives. This data provides a baseline for anticipating the potential toxicity of novel piperazine-containing compounds.
| Compound | Animal Model | Test Type | Route of Administration | Key Findings |
| Piperazine | Sprague Dawley Rats | Acute Oral Toxicity (comparable to OECD TG 401) | Oral | LD50: 2500-2600 mg/kg bw. Signs of toxicity included dyspnoea, apathy, abnormal posture, staggering, and tremors.[1] |
| Piperazine Dihydrochloride | Sprague Dawley Rats | 90-Day Repeated Dose Toxicity (following US FDA standards) | Oral (in feed) | NOAEL: 1200 mg/kg bw/day (equivalent to 627 mg/kg bw/day of piperazine).[1] |
| Piperazine Phosphate | CD-1 Mice | In Vivo Micronucleus Test | Oral | Negative for inducing micronuclei at a single dose of 5000 mg/kg bw.[1][2] |
| 1-benzylpiperazine (BZP) | Caenorhabditis elegans | Acute Toxicity | - | LC50: 52.21 mM.[3] |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | Caenorhabditis elegans | Acute Toxicity | - | LC50: 5.72 mM.[3] |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | Caenorhabditis elegans | Acute Toxicity | - | LC50: 1.22 mM.[3] |
LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level; LC50: Median Lethal Concentration.
Experimental Protocols
The following are descriptions of standard experimental protocols relevant to the in vivo toxicity data presented. These methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Test Guideline 401)
This test provides information on the adverse effects that may occur after a single oral administration of a substance.[4]
-
Test Animals: Healthy, young adult rodents (typically rats) are used.[4]
-
Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[4]
-
Administration: The substance is administered orally via gavage.[4]
-
Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.[5] Observations include changes in skin, fur, eyes, and behavior.[5]
-
Endpoints: The primary endpoint is the LD50, the statistically derived dose that is expected to cause death in 50% of the animals.[4] All animals are subjected to a gross necropsy at the end of the study.[4]
Note: OECD TG 401 has been deleted and replaced by alternative methods (TG 420, 423, and 425) that use fewer animals.[5][6]
Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Test Guideline 408)
This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[7][8]
-
Test Animals: Typically, rats are used, with at least 10 males and 10 females per group.[7][8]
-
Dosage: The test substance is administered daily in graduated doses to at least three treatment groups, plus a control group, for 90 days.[7][8]
-
Administration: Administration is typically oral, via gavage, in the diet, or in drinking water.[7][8]
-
Observations: Daily clinical observations are performed.[7][8] Body weight, food, and water consumption are measured weekly.[8] Hematology, clinical biochemistry, and ophthalmological examinations are conducted at the end of the study.[7][8]
-
Endpoints: The main endpoint is the No-Observed-Adverse-Effect Level (NOAEL).[7][9] A comprehensive histopathological examination of organs and tissues is performed.[7]
Neurotoxicity Study (Based on OECD Test Guideline 424)
This guideline is designed to gather information on the potential neurotoxicity of a chemical in adult rodents.[10][11]
-
Test Animals: The rat is the preferred species, with at least 10 males and 10 females per dose group.[10][11]
-
Dosage and Administration: The test substance is administered orally to several dose groups. The dosing regimen can be acute, 28-day, 90-day, or chronic.[10][11]
-
Observations: Detailed observations are made daily. Functional observational batteries, motor activity tests, and sensory function tests are performed at specified intervals.[10]
-
Endpoints: The study evaluates neurobehavioral and neuropathological effects.[11] At the end of the study, a detailed neurohistopathological examination is conducted on a subset of animals.[10][11]
Visualizing Experimental Workflows
The following diagrams illustrate a typical experimental workflow for an in vivo acute oral toxicity study and a potential signaling pathway involved in piperazine-induced neurotoxicity.
Caption: Workflow for an Acute Oral Toxicity Study.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. bemsreports.org [bemsreports.org]
- 6. scribd.com [scribd.com]
- 7. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 8. oecd.org [oecd.org]
- 9. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
Evaluating the Therapeutic Potential of Furan-Piperazine Derivatives: A Comparative Outlook
Disclaimer: As of November 2025, specific therapeutic index data for 1-(5-bromofuran-2-carbonyl)piperazine is not publicly available in peer-reviewed literature. This suggests the compound may be a novel entity or is not yet extensively studied. This guide, therefore, provides a comparative framework based on structurally related compounds and general principles of drug evaluation to illustrate the assessment of therapeutic potential for this class of molecules.
The therapeutic promise of novel chemical entities is a cornerstone of drug discovery. Compounds incorporating both furan and piperazine moieties are of significant interest due to the diverse pharmacological activities associated with these heterocyclic rings.[1][2][3][4][5] Furan derivatives are recognized for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6] Similarly, the piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with applications in neuropsychiatry, oncology, and infectious diseases.[3][4][5][7]
Given the absence of direct data on this compound, this guide will present a hypothetical comparison. We will evaluate a structurally related compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, which has been investigated as a potential cyclooxygenase-2 (COX-2) inhibitor, against a well-established COX-2 inhibitor, Celecoxib.[8][9][10] This comparative analysis will serve as a model for the evaluation of this compound, should data become available.
Comparative Analysis of COX-2 Inhibitors
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. This section compares the hypothetical preclinical data for a furan-based inhibitor with the established profile of Celecoxib.
| Parameter | Hypothetical Furan-Piperazine Derivative (Compound X) | Celecoxib (Reference) |
| Efficacy | ||
| IC50 (COX-2) | 0.5 µM | 0.04 µM |
| In vivo Efficacy (Carrageenan-induced paw edema in rats, ED50) | 15 mg/kg | 5 mg/kg |
| Toxicity | ||
| LD50 (Oral, rats) | 1500 mg/kg | >2000 mg/kg |
| Cytotoxicity (HepG2 cells, CC50) | 150 µM | 200 µM |
| Therapeutic Index (Calculated) | ||
| Preclinical TI (LD50/ED50) | 100 | >400 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination of a compound's therapeutic index. Below are representative methodologies for key assays.
1. In Vitro COX-2 Inhibition Assay
-
Objective: To determine the concentration of the test compound that inhibits 50% of the COX-2 enzyme activity (IC50).
-
Procedure:
-
Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added as a substrate to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the anti-inflammatory activity of the test compound in an animal model.
-
Procedure:
-
Male Wistar rats are randomly assigned to control and treatment groups.
-
The test compound is administered orally at various doses.
-
After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at regular intervals using a plethysmometer.
-
The effective dose that produces 50% of the maximum possible anti-inflammatory effect (ED50) is calculated.
-
3. Acute Oral Toxicity Study (LD50)
-
Objective: To determine the median lethal dose (LD50) of the test compound.
-
Procedure:
-
The study is conducted following OECD Guideline 423.
-
The test compound is administered orally to fasted animals in a stepwise procedure using a starting dose.
-
Animals are observed for signs of toxicity and mortality over a 14-day period.
-
The LD50 is estimated based on the observed mortalities at different dose levels.
-
Visualizing Pathways and Workflows
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by a hypothetical furan-piperazine compound.
Experimental Workflow: Therapeutic Index Determination
Caption: A generalized workflow for the preclinical determination of the therapeutic index.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide [mdpi.com]
- 10. preprints.org [preprints.org]
Comparative Docking Analysis of Furan-Piperazine Derivatives in Drug Discovery
A detailed examination of the binding affinities and interaction mechanisms of furan-piperazine derivatives with various biological targets, providing insights for researchers and drug development professionals.
This guide offers a comparative overview of molecular docking studies conducted on various furan-piperazine derivatives, highlighting their potential as therapeutic agents. By summarizing binding energies and inhibition data, this document serves as a valuable resource for scientists engaged in the design and development of novel pharmaceuticals. The following sections present quantitative data from several studies, detail the experimental protocols used for in-silico analysis, and illustrate the typical workflow of such computational studies.
Quantitative Docking Results
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The data presented below, compiled from multiple research articles, showcases the binding energies and inhibitory concentrations of various furan-piperazine derivatives against different biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Compound ID/Series | Target Protein | Binding Energy (kcal/mol) | Inhibition Data (IC50/Ki) | Reference |
| Furan Sulfonyl Piperazine (FSP) | COVID-19 Main Protease (Mpro) | -6.36 | Not specified | |
| Dihydrofuran-piperazine derivative 5d | Acetylcholinesterase (AChE) | Not specified | IC50: 3.89 µM | |
| Dihydrofuran-piperazine derivative 5i | Acetylcholinesterase (AChE) | Not specified | IC50: 4.30 µM | |
| Dihydrofuran-piperazine derivative 5l | Acetylcholinesterase (AChE) | Not specified | IC50: 2.24 µM | |
| Piperazine derivative 3e | Bacterial Targets | Not specified | Effective against tested bacteria | |
| Piperazine-1-carboxamidine derivatives | Urease | Not specified | IC50 range: 1.1 - 33.40 µM | |
| Piperazine-linked bergenin hybrid 5a | Bcl-2 | Strong binding energy reported | Potent cytotoxic activity | |
| Piperazine-linked bergenin hybrid 5c | Bcl-2 | Strong binding energy reported | Potent cytotoxic activity | |
| Piperazine-linked 1,8-naphthalimide SA7 | Carbonic Anhydrase IX (CAIX) | -8.61 | Not specified | |
| Piperazine-linked 1,8-naphthalimide SA2 | Carbonic Anhydrase IX (CAIX) | -8.39 | Not specified | |
| Piperazine-triazole derivative 10b | Tyrosinase | Not specified | IC50: 30.7 ± 0.2 µM, Ki: 9.54 µM | |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid 7b | Butyrylcholinesterase (BChE) | Not specified | Ki: 1.6 ± 0.08 nM |
Experimental Protocols: Molecular Docking
The following is a generalized methodology for molecular docking studies based on the procedures described in the referenced literature. This protocol outlines the key steps involved in preparing the protein and ligand, performing the docking simulation, and analyzing the results.
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
-
Protein Clean-up: The protein structure is prepared by removing water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding site.
-
Protonation: Hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization and tautomeric states of the amino acid residues at a physiological pH.
-
Energy Minimization: The energy of the protein structure is minimized using a force field (e.g., CHARMm, AMBER) to relieve any steric clashes and to obtain a more stable conformation.
2. Ligand Preparation:
-
Ligand Sketching: The 2D structures of the furan-piperazine derivatives are drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures are converted into 3D structures, and their geometry is optimized using computational chemistry methods (e.g., DFT/B3LYP with a basis set like 6-311++G(d,p)) to find the lowest energy conformation.
3. Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of the ligand within the protein's active site. These programs use scoring functions to estimate the binding affinity for different poses.
-
Pose Selection: The docking results are analyzed to identify the most favorable binding poses based on the docking score and the clustering of conformations.
4. Analysis of Results:
-
Binding Affinity: The binding energy (often in kcal/mol) is recorded for the best-ranked pose.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of the binding.
-
Comparative Analysis: The docking scores and binding interactions of the different furan-piperazine derivatives are compared to identify the most promising candidates. For further validation, molecular dynamics simulations may be performed to assess the stability of the ligand-protein complex over time.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
head-to-head comparison of different synthetic routes for 1-(5-bromofuran-2-carbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-(5-bromofuran-2-carbonyl)piperazine, a valuable building block in medicinal chemistry. The routes are analyzed based on key performance indicators such as reaction yield, purity, reaction conditions, and reagent accessibility to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency and scalability of its synthesis are critical for drug discovery and development programs. This guide outlines two common synthetic strategies: a one-pot amide coupling of 5-bromofuran-2-carboxylic acid with piperazine, and a two-step approach via an acyl chloride intermediate.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route A: One-Pot Amide Coupling | Route B: Two-Step Acyl Chloride Method |
| Starting Materials | 5-bromofuran-2-carboxylic acid, Piperazine | 5-bromofuran-2-carboxylic acid, Thionyl Chloride, Piperazine |
| Key Reagents | Coupling Agents (e.g., MNBA/DMAP, HATU, EDC/HOBt) | Thionyl Chloride (or Oxalyl Chloride) |
| Reaction Steps | 1 | 2 |
| Typical Yield | 75-90% (estimated) | 80-95% (estimated) |
| Purity | Good to Excellent (purification by chromatography may be needed) | Good to Excellent (purification by crystallization or chromatography) |
| Reaction Time | 12-72 hours | 4-8 hours |
| Reaction Temperature | Room Temperature to 50 °C | 0 °C to Reflux |
| Advantages | - Milder reaction conditions- Fewer handling steps | - Generally higher yields- Faster reaction times- Cost-effective reagents |
| Disadvantages | - Coupling agents can be expensive- Longer reaction times | - Thionyl chloride is corrosive and moisture-sensitive- Requires careful handling of the acyl chloride intermediate |
Experimental Protocols
Route A: One-Pot Amide Coupling using MNBA/DMAP
This protocol is adapted from a similar synthesis of a furan carboxamide.
Materials:
-
5-bromofuran-2-carboxylic acid
-
Piperazine
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in dichloromethane, add MNBA (1.1 eq) and DMAP (1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add piperazine (2.0 eq) to the reaction mixture. Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct.
-
Continue stirring at room temperature for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Two-Step Acyl Chloride Method
This route involves the initial formation of 5-bromofuran-2-carbonyl chloride.
Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 5-bromofuran-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromofuran-2-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Reaction of 5-bromofuran-2-carbonyl chloride with Piperazine
Materials:
-
5-bromofuran-2-carbonyl chloride
-
Piperazine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Dissolve piperazine (2.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-bromofuran-2-carbonyl chloride (1.0 eq) in dichloromethane to the cooled piperazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways for this compound.
Comparative Guide to the Atypical Antipsychotic Potential of 1-(5-bromofuran-2-carbonyl)piperazine and Structurally Related Compounds
A Note on the Analyzed Compound: Publicly available experimental data on the specific biological activity of 1-(5-bromofuran-2-carbonyl)piperazine is limited. However, its structural components—a piperazine ring and a furan moiety—are common features in a class of neurologically active compounds, particularly atypical antipsychotics. This guide, therefore, provides a comparative analysis of well-characterized piperazine-containing atypical antipsychotics to infer the likely mechanism of action and performance of this compound. The selected comparators are established drugs known to interact with dopamine and serotonin receptors, a hallmark of atypical antipsychotic action.
Introduction
Piperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system. Their ability to interact with key neurotransmitter receptors, particularly dopamine and serotonin receptors, has led to their widespread use in treating psychiatric disorders such as schizophrenia and bipolar disorder. The furan ring, another important heterocyclic structure, is also found in various biologically active compounds and can influence receptor affinity and selectivity.
This guide compares the receptor binding profiles and functional activities of several prominent piperazine-containing atypical antipsychotics: Aripiprazole, Clozapine, Olanzapine, Risperidone, and Ziprasidone. By examining their interactions with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, we can establish a framework for predicting the potential therapeutic action of novel compounds like this compound.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a drug to its target receptor is a critical determinant of its potency and potential for side effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the Ki values for the selected comparator drugs at key dopamine and serotonin receptors.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Aripiprazole | 0.34[1] | 1.65[1] | 8.7[1] |
| Clozapine | 160[2] | 120[2] | 5.4[2] |
| Olanzapine | 11-31[3] | >1000 | 4[3] |
| Risperidone | 3.13[4] | 420[5] | 0.16[4] |
| Ziprasidone | 4.8 | 3.4 | 0.4 |
Signaling Pathways
The therapeutic and side effects of atypical antipsychotics are mediated through complex intracellular signaling cascades initiated by their interaction with dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[6][7] Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of 1-(5-bromofuran-2-carbonyl)piperazine: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(5-bromofuran-2-carbonyl)piperazine. The procedural guidance herein is designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Probable Hazard Profile
Based on the toxicological data of its constituent chemical moieties, this compound should be handled as a hazardous substance. The piperazine component is associated with severe skin and eye damage, potential for allergic skin and respiratory reactions, and is a suspected reproductive toxin.[1][2][4] The brominated furan and carbonyl piperazine structures suggest it may also cause skin, eye, and respiratory irritation.[3]
Quantitative Hazard Data Summary
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classifications for key related compounds. These represent the potential hazards of this compound and should be considered during handling and disposal.
| Hazard Class | GHS Hazard Code | Associated Compound |
| Flammable Solid | H228 | Piperazine[1][2] |
| Skin Corrosion / Irritation | H314 (Causes severe skin burns and eye damage) | Piperazine[1][2][4] |
| Skin Corrosion / Irritation | H315 (Causes skin irritation) | 1-[(Furan-2-yl)carbonyl]piperazine[3] |
| Serious Eye Damage / Irritation | H318 (Causes serious eye damage) | Piperazine[2] |
| Serious Eye Damage / Irritation | H319 (Causes serious eye irritation) | 1-[(Furan-2-yl)carbonyl]piperazine[3] |
| Respiratory Sensitization | H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | Piperazine[1][2][4] |
| Skin Sensitization | H317 (May cause an allergic skin reaction) | Piperazine[1][2][4] |
| Reproductive Toxicity | H361 (Suspected of damaging fertility or the unborn child) | Piperazine[1][4] |
| Specific Target Organ Toxicity | H335 (May cause respiratory irritation) | 1-[(Furan-2-yl)carbonyl]piperazine[3] |
Detailed Disposal Protocol
Adherence to the following step-by-step protocol is crucial for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Conduct all handling and waste packaging within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Containment:
-
Solid Chemical Waste:
-
Collect unused or waste this compound in a dedicated, sealable, and chemically compatible waste container. If in good condition, the original manufacturer's container is a suitable option.
-
This waste stream should not be mixed with other chemical wastes unless explicitly permitted by your EHS department.
-
-
Contaminated Laboratory Supplies:
-
Dispose of all contaminated disposable items, such as weighing papers, pipette tips, and gloves, by double-bagging them in clear plastic bags.[4] These bags should then be placed into the designated solid hazardous waste container.
-
-
Contaminated Glassware:
-
Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Collect the solvent rinsate as hazardous liquid waste.
-
Following this initial decontamination, the glassware may be cleaned according to standard laboratory procedures.
-
-
Liquid Waste (Solutions and Rinsates):
-
Collect all solutions containing this compound and the initial solvent rinsates from glassware decontamination in a sealable, leak-proof, and chemically compatible liquid waste container. Plastic containers are often preferred for secondary containment of hazardous waste.
-
Keep the liquid waste container securely capped at all times, except when adding waste.[4]
-
3. Labeling and Storage:
-
Clearly label all waste containers with the words "Hazardous Waste."[5]
-
The label must include the full chemical name, "this compound," and list all other components (e.g., solvents) with their approximate percentages.[5]
-
Affix the appropriate GHS hazard pictograms (e.g., corrosive, health hazard).
-
Store all waste containers in a designated and properly labeled Satellite Accumulation Area (SAA).[5]
-
Ensure that the storage area is cool, dry, and well-ventilated, and that incompatible materials, such as strong oxidizing agents, are segregated.[5]
4. Final Disposal:
-
When a waste container is full, or the material is no longer needed, arrange for its collection and disposal through your institution's EHS department.
-
Strictly follow your institution's procedures for requesting a hazardous waste pickup.
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


